molecular formula C9H12N2O B13593164 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Cat. No.: B13593164
M. Wt: 164.20 g/mol
InChI Key: IVBUQPIMXIGKHD-SNAWJCMRSA-N
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Description

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal is a chemical building block featuring a 1,3,5-trimethyl-1H-pyrazole core linked to an α,β-unsaturated aldehyde (prop-2-enal) group. This structure classifies it as a cinnamaldehyde derivative where the traditional aryl ring is replaced by a heterocyclic pyrazole system, making it a valuable scaffold in medicinal chemistry and heterocyclic synthesis . Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules. Its molecular framework allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, particularly at the aldehyde and unsaturated bond sites . The compound has been explored for its potential as a pharmacophore in drug design and in the synthesis of materials with specific properties, such as dyes and polymers . The synthetic approach often involves a Knorr pyrazole synthesis to form the trimethylpyrazole core, followed by Vilsmeier-Haack formylation and a Knoevenagel condensation to install the α,β-unsaturated aldehyde side chain, yielding the product with high selectivity for the E-isomer . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enal

InChI

InChI=1S/C9H12N2O/c1-7-9(5-4-6-12)8(2)11(3)10-7/h4-6H,1-3H3/b5-4+

InChI Key

IVBUQPIMXIGKHD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1][2] Specifically, 1,3,5-trisubstituted pyrazoles are key building blocks in the development of pharmaceuticals and agrochemicals.[3] The introduction of a prop-2-enal substituent at the 4-position of the pyrazole ring creates a highly versatile intermediate, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal. The α,β-unsaturated aldehyde functionality serves as a Michael acceptor and a dienophile, enabling a wide array of subsequent chemical transformations for the construction of more complex molecular architectures.

This comprehensive technical guide provides a detailed exploration of a robust and efficient synthetic pathway to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed step-by-step protocols for each reaction, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a two-step approach commencing from the readily accessible 1,3,5-trimethyl-1H-pyrazole. The core strategy involves an initial formylation of the pyrazole ring, followed by a chain extension to introduce the prop-2-enal moiety.

G Target 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal Intermediate1 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Target->Intermediate1 Wittig Reaction / Horner-Wadsworth-Emmons StartingMaterial 1,3,5-trimethyl-1H-pyrazole Intermediate1->StartingMaterial Vilsmeier-Haack Formylation

Figure 1: Retrosynthetic analysis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal.

This pathway is advantageous due to the high regioselectivity of the Vilsmeier-Haack formylation on electron-rich pyrazoles and the reliability of the Wittig-type reactions for the formation of α,β-unsaturated systems.

Synthesis of the Starting Material: 1,3,5-Trimethyl-1H-pyrazole

While 1,3,5-trimethyl-1H-pyrazole is commercially available, its synthesis from simple precursors is straightforward and provides a cost-effective route for large-scale preparations. A common method involves the condensation of 2,4-pentanedione (acetylacetone) with methylhydrazine.

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol.

  • Cool the mixture in an ice bath and add methylhydrazine (1.05 eq) dropwise while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography on silica gel.

Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4] For pyrazoles, this reaction proceeds with high regioselectivity at the C4 position.[5]

G cluster_reagents Reagent Preparation cluster_reaction Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) POCl3 POCl3 Intermediate Electrophilic Attack Vilsmeier_Reagent->Intermediate Electrophile Pyrazole 1,3,5-trimethyl-1H-pyrazole Pyrazole->Intermediate Workup Aqueous Workup Intermediate->Workup Product 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Workup->Product

Figure 2: Workflow for the Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
Reactant Ratio (Pyrazole:POCl₃:DMF) 1 : 2 : 5[6]
Reaction Temperature 60-80 °C[6]
Reaction Time 2-4 hoursGeneral Guideline
Typical Yield 55-85%[6]

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles.

Step 2: Chain Extension to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal

The conversion of the synthesized aldehyde to the target α,β-unsaturated aldehyde can be efficiently achieved through a Wittig reaction.[7][8] This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form a C=C double bond. For the synthesis of a prop-2-enal, a two-carbon homologation is required. This can be accomplished using a protected ylide followed by deprotection, or more directly using a reagent such as (triphenylphosphoranylidene)acetaldehyde. However, a more common and practical approach is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that often provides better yields and easier purification. The HWE reaction typically utilizes a phosphonate ester and a base to generate a phosphonate carbanion, which then reacts with the aldehyde.

G cluster_reagents Reagent Preparation cluster_reaction Horner-Wadsworth-Emmons Reaction Phosphonate Diethyl (2-oxoethyl)phosphonate Anion Phosphonate Anion Phosphonate->Anion Base Base (e.g., NaH) Base->Anion Addition Nucleophilic Addition Anion->Addition Nucleophile Aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Aldehyde->Addition Intermediate Oxaphosphetane-like intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Product 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal Elimination->Product

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal. Leveraging foundational NMR principles and spectral data from analogous structures, this document offers a detailed assignment and interpretation of the ¹H and ¹³C NMR spectra. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals involved in the synthesis, identification, and characterization of pyrazole-containing compounds. The guide includes a thorough breakdown of chemical shifts and coupling constants, a summary data table, a standardized experimental protocol for data acquisition, and a visual representation of the molecular structure with key NMR correlations.

Introduction and Molecular Structure

3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal is a heterocyclic compound featuring a substituted pyrazole ring linked to a propenal side chain. The pyrazole moiety is a well-known pharmacophore found in a wide range of biologically active compounds.[1] The propenal group, an α,β-unsaturated aldehyde, is a reactive functional group that can participate in various chemical transformations. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this molecule in any research or development context.

For clarity in spectral assignment, the atoms of the target molecule are numbered as shown below:

Caption: Numbering scheme for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides critical information on the proton environment of the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Aldehyde Proton (H9): δ ≈ 9.65 ppm (d, J = 7.5 Hz) The proton attached to the carbonyl carbon (C9) is expected to be the most downfield signal in the spectrum. This significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2] It should appear as a doublet due to coupling with the adjacent vinyl proton, H8. Acrolein itself shows an aldehyde proton signal around 9.49 ppm.[3]

  • Vinyl Protons (H7, H8): δ ≈ 7.40 ppm (d, J = 16.0 Hz, H7) and δ ≈ 6.20 ppm (dd, J = 16.0, 7.5 Hz, H8) The two protons on the propenal double bond form an AX system. H7, being β to the carbonyl group, will be further downfield than H8, which is α to the carbonyl. The large coupling constant of ~16.0 Hz is characteristic of a trans relationship between the two vinyl protons. H7 will appear as a doublet from coupling to H8. H8 will be a doublet of doublets, split by both H7 (16.0 Hz) and the aldehyde proton H9 (7.5 Hz).

  • N1-Methyl Protons (H11): δ ≈ 3.75 ppm (s, 3H) The methyl group attached to the N1 of the pyrazole ring is typically observed in the range of 3.7-4.0 ppm. Its direct attachment to the nitrogen atom within the aromatic ring results in a downfield shift compared to the C-methyl groups.

  • C3- and C5-Methyl Protons (H12, H13): δ ≈ 2.30 ppm (s, 3H) and δ ≈ 2.25 ppm (s, 3H) The two methyl groups attached to the pyrazole ring at positions C3 and C5 are in distinct chemical environments. While both are expected to be singlets, slight differences in their chemical shifts are anticipated due to the asymmetric substitution at the C4 position. Based on data for similar substituted pyrazoles, these signals typically appear in the 2.2-2.5 ppm range.[4] The C5-methyl may be slightly upfield compared to the C3-methyl due to its proximity to the N1-methyl group.

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (C9): δ ≈ 193.5 ppm The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the 190-205 ppm region.[5]

  • Pyrazole Ring Carbons (C3, C5): δ ≈ 149.0 ppm (C3) and δ ≈ 140.0 ppm (C5) These are quaternary carbons within the aromatic pyrazole ring. Their chemical shifts are influenced by the attached nitrogen and methyl groups. In substituted pyrazoles, C3 and C5 typically resonate in the 140-150 ppm range.[6]

  • Vinyl and Pyrazole Carbons (C7, C4, C8): δ ≈ 135.5 ppm (C7), δ ≈ 128.0 ppm (C8), δ ≈ 115.0 ppm (C4) The vinyl carbons C7 and C8 are expected in the alkene region (120-140 ppm).[7] C7 (β to the carbonyl) will be further downfield than C8 (α to the carbonyl). The pyrazole C4 carbon, being shielded by three methyl substituents, is expected to be the most upfield of the ring carbons.

  • Methyl Carbons (C11, C12, C13): δ ≈ 35.0 ppm (C11), δ ≈ 14.0 ppm (C12), δ ≈ 11.5 ppm (C13) The N-methyl carbon (C11) will be significantly downfield compared to the C-methyl carbons due to the electronegativity of the nitrogen atom. The C-methyl carbons (C12 and C13) will appear in the typical alkane region, with slight variations expected due to their different positions on the pyrazole ring.

Data Summary

Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz), Integration¹³C NMR (Predicted) δ (ppm)
H9 / C99.65, d, J=7.5, 1H193.5
H7 / C77.40, d, J=16.0, 1H135.5
H8 / C86.20, dd, J=16.0, 7.5, 1H128.0
C3-149.0
C5-140.0
C4-115.0
H11 / C113.75, s, 3H35.0
H12 / C122.30, s, 3H14.0
H13 / C132.25, s, 3H11.5

Standard Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be implemented. This protocol represents a self-validating system for the characterization of the title compound.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube securely.

B. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a standard 30-degree pulse width.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

C. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Standardized workflow for NMR data acquisition and analysis.

Conclusion

This guide presents a detailed, predicted ¹H and ¹³C NMR characterization of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal. The assignments are grounded in established NMR principles and data from structurally related pyrazole and propenal compounds. The distinctive signals, including the downfield aldehyde proton, the trans-coupled vinyl protons, and the three unique methyl groups, provide a clear spectroscopic fingerprint for the molecule. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring reliable structural verification for researchers in the field.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum diagram of propanal. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanal ethyl isopropyl acetal - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis and characterization of H3L is given in the supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

The Architectural Blueprint of Pyrazole-Based Propenals: A Crystallographic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics. Its derivatives, particularly those incorporating a propenal moiety, represent a class of compounds with significant potential in drug discovery, primarily due to their role as versatile Michael acceptors and their ability to engage in specific intermolecular interactions. This technical guide provides an in-depth exploration of the crystal structure of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal derivatives, offering a foundational understanding for researchers, scientists, and drug development professionals. By dissecting the synthetic pathways, spectroscopic identity, and solid-state architecture of these molecules, we aim to illuminate the structure-property relationships that govern their biological activity and inform the rational design of next-generation therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its frequent appearance in a wide array of pharmacologically active agents.[2] Marketed drugs such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anti-cancer agent), and Apixaban (an anticoagulant) all feature the pyrazole core, underscoring its therapeutic versatility.[3] The introduction of a propenal substituent at the 4-position of the pyrazole ring creates a reactive α,β-unsaturated carbonyl system, a key feature in many covalent inhibitors and compounds that interact with biological nucleophiles.[4] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their interactions with biological targets and for optimizing their formulation as drug products.

Synthetic Strategy: Building the Pyrazole-Propenal Core

The synthesis of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal derivatives is a multi-step process that relies on well-established named reactions. The causality behind this synthetic workflow is the sequential construction of the pyrazole core followed by the introduction and elaboration of the propenal side chain.

Vilsmeier-Haack Formylation: Installing the Aldehyde Functionality

The journey begins with the formylation of a suitable trimethylpyrazole precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a mild and efficient means of introducing a formyl group onto electron-rich heterocyclic systems.[5][6][7]

The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.[7]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Trimethylpyrazole 1,3,5-Trimethyl- 1H-pyrazole Trimethylpyrazole->Iminium_salt Electrophilic Attack Hydrolysis Hydrolysis (H₂O) Iminium_salt->Hydrolysis Product 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product

Figure 1: Workflow for the Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation [5][8]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Formylation: Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Claisen-Schmidt Condensation: Constructing the Propenal Side Chain

With the pyrazole-4-carbaldehyde in hand, the next step is the construction of the prop-2-enal side chain via a Claisen-Schmidt condensation.[9][10] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). In this case, the pyrazole-4-carbaldehyde reacts with an appropriate enolizable ketone.

Claisen_Schmidt Pyrazole_aldehyde 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde Aldol_adduct Aldol Adduct Pyrazole_aldehyde->Aldol_adduct Nucleophilic Attack Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate Base Base (e.g., NaOH) Base->Enolate Enolate->Aldol_adduct Dehydration Dehydration (-H₂O) Aldol_adduct->Dehydration Product 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl) prop-2-enal Derivative Dehydration->Product

Figure 2: General workflow for the Claisen-Schmidt condensation to form the target propenal derivative.

Experimental Protocol: Claisen-Schmidt Condensation [4][11]

  • Reactant Mixture: In a round-bottom flask, dissolve the 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and a suitable ketone (e.g., acetone, 1.1 equivalents) in a solvent such as ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base (e.g., 10% NaOH) dropwise at room temperature.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals of the 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal derivative.

Spectroscopic and Analytical Characterization

Prior to single-crystal X-ray diffraction analysis, the identity and purity of the synthesized compounds must be rigorously confirmed through a suite of spectroscopic and analytical techniques.

TechniqueExpected Observations for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal Derivatives
¹H NMR Signals corresponding to the trimethyl protons on the pyrazole ring, the vinylic protons of the propenal moiety (typically as doublets with a large coupling constant indicative of a trans configuration), and the aldehydic proton.
¹³C NMR Resonances for the methyl carbons, the pyrazole ring carbons, the olefinic carbons, and the carbonyl carbon of the aldehyde.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde, C=C stretching of the alkene, and C=N stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.

The Crystalline Architecture: An In-Depth Analysis

Single-crystal X-ray diffraction provides an unparalleled, atom-level view of the molecule's conformation and its packing in the solid state. While a specific structure for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal is not publicly available, we can infer its likely crystallographic features from closely related, published structures.

Molecular Geometry and Conformation

The molecular structure is characterized by a planar pyrazole ring. The propenal side chain typically adopts an extended conformation to minimize steric hindrance. The planarity of the conjugated system is crucial for its electronic properties and reactivity.

Table of Expected Crystallographic Parameters

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or TriclinicReflects the symmetry of the crystal lattice.
Space Group P2₁/c, P-1Common space groups for organic molecules.
Pyrazole Ring PlanarAromatic character.
Propenal Conformation transThermodynamically more stable.
Dihedral Angle VariableThe angle between the pyrazole ring and the propenal plane, influenced by packing forces.
Intermolecular Interactions: The Driving Forces of Crystal Packing

The supramolecular assembly of these derivatives in the crystal lattice is governed by a network of non-covalent interactions. These interactions are not merely structural curiosities; they profoundly influence the physicochemical properties of the solid form, including solubility, stability, and bioavailability.

  • Hydrogen Bonding: While the N-methylated pyrazole cannot act as a hydrogen bond donor, the aldehydic oxygen is a potential acceptor. Weak C-H···O hydrogen bonds are likely to be observed, linking molecules into chains or dimers.

  • π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face, offset) will depend on the specific substituents and packing arrangement.

  • van der Waals Forces: These ubiquitous, weaker interactions also play a significant role in the overall crystal packing.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Py_A Pyrazole Ring A Pr_A Propenal A Py_B Pyrazole Ring B Py_A->Py_B π-π Stacking Pr_A->Py_B C-H···O Hydrogen Bond Pr_B Propenal B

Figure 3: A conceptual diagram illustrating potential intermolecular interactions between two molecules of a 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal derivative in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Structure-Property Relationships and Implications for Drug Development

The crystal structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its solubility, dissolution rate, and bioavailability. A thorough understanding of the crystal packing of the desired polymorph is essential for ensuring consistent product quality.

  • Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its bioactive conformation when bound to a biological target. The relative orientation of the pyrazole ring and the propenal moiety, as well as the accessibility of the Michael acceptor, are key factors in determining biological activity.[12]

  • Formulation: The nature of the intermolecular interactions in the crystal lattice can influence the choice of excipients and the design of the final drug formulation. For example, strong hydrogen bonding networks can lead to high lattice energies and, consequently, lower solubilities.

Conclusion

The crystal structure of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal derivatives provides a wealth of information that is invaluable for drug development. From guiding synthetic strategies to understanding structure-activity relationships and informing formulation design, a deep appreciation for the solid-state architecture of these promising molecules is indispensable. The combination of rational synthesis, comprehensive spectroscopic characterization, and detailed crystallographic analysis, including advanced techniques like Hirshfeld surface analysis, empowers researchers to unlock the full therapeutic potential of this important class of compounds.

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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole Propenals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole propenals, a class of heterocyclic compounds featuring a pyrazole core linked to an α,β-unsaturated aldehyde, are of significant interest in medicinal chemistry. Their versatile structure allows for a wide range of substitutions, which in turn modulates their physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of these compounds, offering insights into their potential as scaffolds for drug discovery and development. We will delve into the causal relationships between chemical structure and properties such as solubility, lipophilicity, and acidity, providing a framework for the rational design of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Propenal Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms imparts unique electronic and steric properties, making it a versatile building block for creating compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The addition of a propenal substituent (a three-carbon α,β-unsaturated aldehyde system) to the pyrazole core introduces a reactive Michael acceptor and a site for further chemical modification, expanding the potential for targeted drug design.[5][6]

The ability to introduce various substituents at different positions on both the pyrazole ring and the propenal moiety allows for the fine-tuning of the molecule's physicochemical properties. These properties, including aqueous solubility, lipophilicity (LogP), and acid dissociation constant (pKa), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[7] Understanding and controlling these properties is therefore a cornerstone of modern drug development.

This guide will explore the key physicochemical characteristics of substituted pyrazole propenals, providing both theoretical understanding and practical experimental protocols for their determination.

Synthesis of Substituted Pyrazole Propenals

The synthesis of substituted pyrazole propenals is typically a two-step process. The first step involves the formation of a substituted pyrazole-4-carbaldehyde, which then undergoes a condensation reaction to form the propenal structure.

Synthesis of Substituted Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][8] This electrophilic reagent then attacks the electron-rich C4 position of the pyrazole ring to introduce a formyl group (-CHO).[8]

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole [9]

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 6 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to the desired temperature (often elevated, e.g., 70-120 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[9]

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Substituted Pyrazole Formylated_Pyrazole Pyrazole-4-carbaldehyde Pyrazole->Formylated_Pyrazole Add to Vilsmeier Reagent Quench Quench with Ice Formylated_Pyrazole->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Final_Product Pure Pyrazole-4-carbaldehyde Purify->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.

Formation of the Propenal Moiety via Claisen-Schmidt Condensation

The propenal structure is typically introduced via a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[10][11] In this reaction, the synthesized pyrazole-4-carbaldehyde (which lacks α-hydrogens) reacts with an enolizable ketone or aldehyde in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) to form an α,β-unsaturated carbonyl compound.[10][12] To generate a propenal, the pyrazole-4-carbaldehyde is reacted with an appropriate aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation [12][13]

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1 equivalent) and the corresponding ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or a polyethylene glycol (PEG) medium.[12][13]

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10-20% sodium hydroxide (NaOH), dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours), monitoring the progress by TLC.

  • Precipitation and Isolation: Pour the reaction mixture into ice-cold water with constant stirring. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Workflow Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Reaction_Mixture Reaction Mixture Pyrazole_Aldehyde->Reaction_Mixture Ketone Enolizable Ketone/Aldehyde Ketone->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Stirring Stir at RT Reaction_Mixture->Stirring Workup Pour into Ice Water Stirring->Workup Precipitate Precipitate Formation Workup->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Final_Product Substituted Pyrazole Propenal Recrystallize->Final_Product

Caption: General workflow for the Claisen-Schmidt condensation.

Spectroscopic Characterization

The structural elucidation of substituted pyrazole propenals relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides crucial information about the number and chemical environment of the protons in the molecule. Key signals to identify include:

    • The aldehydic proton of the propenal group, which typically appears as a singlet or a doublet in the downfield region (δ 9.5-10.5 ppm).

    • The vinylic protons of the propenal moiety, which usually appear as doublets with a coupling constant (J) of 15-18 Hz, indicative of a trans configuration.

    • The pyrazole ring protons, with their chemical shifts being dependent on the substituents.

    • Signals corresponding to the protons of the various substituents on the pyrazole ring and the propenal.[13]

  • ¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Characteristic signals include:

    • The carbonyl carbon of the aldehyde, which resonates at a very downfield position (δ 190-200 ppm).

    • The carbons of the pyrazole ring, with their shifts influenced by the nature and position of the substituents.[14]

    • The vinylic carbons of the propenal group.

    • Signals for the carbons of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated aldehyde.

  • The C=C stretching vibration of the propenal moiety typically appears around 1600-1650 cm⁻¹.

  • C-H stretching vibrations of the aromatic pyrazole ring are observed around 3000-3100 cm⁻¹.

  • The presence of other functional groups in the substituents will give rise to their own characteristic absorption bands.[15]

Key Physicochemical Properties

The therapeutic potential of a drug candidate is intimately linked to its physicochemical properties. For substituted pyrazole propenals, these properties can be rationally modulated through synthetic modifications.

Aqueous Solubility (Log S)

Aqueous solubility is a critical factor for drug absorption and distribution. Poorly soluble compounds often exhibit low bioavailability.[16] The solubility of substituted pyrazole propenals is influenced by the interplay of the crystalline lattice energy and the solvation energy. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can increase aqueous solubility by promoting hydrogen bonding with water molecules. Conversely, increasing the number of nonpolar or bulky substituents generally decreases solubility.

Compound Type Typical Substituents Expected Aqueous Solubility
Unsubstituted Pyrazole Propenal-HLow to Moderate
Pyrazole Propenal with Polar Groups-OH, -NH₂, -COOHModerate to High
Pyrazole Propenal with Nonpolar Groups-Alkyl, -Aryl, -HalogenLow

Experimental Protocol: Shake-Flask Method for Determining Thermodynamic Solubility [6][12]

  • Preparation of a Saturated Solution: Add an excess amount of the solid substituted pyrazole propenal to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8][12]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorbent filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

  • Data Reporting: Express the solubility as mg/mL or mol/L at the specified temperature and pH.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a measure of a compound's affinity for a lipid environment. It is a key parameter influencing membrane permeability and, consequently, drug absorption and distribution. For oral drug candidates, a LogP value in the range of 1-3 is often considered optimal.

The lipophilicity of substituted pyrazole propenals is highly dependent on the nature of the substituents.

  • The introduction of nonpolar, lipophilic groups such as alkyl chains, aryl rings, or halogens will increase the LogP value.

  • Conversely, the addition of polar, hydrophilic groups like hydroxyl, carboxyl, or amino groups will decrease the LogP value.

Substituent Type Effect on LogP
Alkyl, ArylIncrease
Halogen (F, Cl, Br, I)Increase
Hydroxyl (-OH)Decrease
Carboxyl (-COOH)Decrease
Amino (-NH₂)Decrease

Experimental Protocol: HPLC-Based Method for LogP Determination [17][18]

  • System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject a solution of the substituted pyrazole propenal and determine its retention time under the same chromatographic conditions.

  • LogP Calculation: Calculate the retention factor (k') for the test compound and use the calibration curve to determine its LogP value.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. The ionization state of a drug molecule at physiological pH (around 7.4) significantly affects its solubility, permeability, and interaction with its biological target. Pyrazoles are weakly basic due to the pyridine-like nitrogen atom, but can also exhibit weak acidity at the pyrrole-like N-H proton in N-unsubstituted pyrazoles.[1] The pKa of a substituted pyrazole propenal will be influenced by the electronic effects of the substituents.

  • Electron-withdrawing groups on the pyrazole ring will decrease the basicity of the pyridine-like nitrogen (lower pKa of the conjugate acid) and increase the acidity of the N-H proton (lower pKa).

  • Electron-donating groups will have the opposite effect, increasing basicity and decreasing acidity.[1]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination [19]

  • Solution Preparation: Prepare a series of buffer solutions with a constant ionic strength and a range of pH values that bracket the expected pKa of the compound.

  • Spectral Measurement: Prepare solutions of the substituted pyrazole propenal at a constant concentration in each of the buffer solutions. Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Structure-Activity Relationships (SAR) and Therapeutic Potential

The ability to systematically modify the structure of pyrazole propenals allows for the exploration of structure-activity relationships (SAR). By synthesizing and testing a library of analogs with varying substituents, researchers can identify the key structural features required for a desired biological activity.

For example, in the context of anticancer drug discovery, different substituents on the aryl rings of pyrazole-based chalcones have been shown to significantly impact their cytotoxicity against various cancer cell lines.[16][20] Electron-withdrawing or -donating groups at specific positions can influence the electronic properties of the α,β-unsaturated system, affecting its reactivity towards nucleophilic residues in target proteins. Furthermore, the lipophilicity and steric bulk of the substituents can modulate the compound's ability to fit into the binding pocket of a target enzyme, such as a kinase.[21]

A systematic SAR study would involve:

  • Varying the substituents on the N1-position of the pyrazole ring to modulate lipophilicity and explore potential interactions with the target.

  • Introducing different functional groups at the C3 and C5 positions of the pyrazole to alter the electronic and steric properties of the core scaffold.

  • Modifying the substituent on the phenyl ring of the propenal moiety to probe for specific interactions within the target's binding site.

By correlating these structural modifications with changes in biological activity (e.g., IC₅₀ values), a predictive SAR model can be developed to guide the design of more potent and selective drug candidates.

Conclusion and Future Directions

Substituted pyrazole propenals represent a promising class of compounds for drug discovery, offering a synthetically accessible and tunable scaffold. A thorough understanding of their physicochemical properties is paramount for optimizing their ADME profiles and ultimately their therapeutic potential. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers to systematically investigate and rationally design novel pyrazole propenal derivatives with improved drug-like properties.

Future research in this area will likely focus on the development of more efficient and green synthetic methodologies, the expansion of the chemical space through the introduction of novel substituents, and the use of computational modeling to predict physicochemical properties and guide SAR studies. As our understanding of the interplay between chemical structure and biological activity deepens, substituted pyrazole propenals are poised to make significant contributions to the development of new medicines.

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Predicted biological activity of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predictive Biological Profiling of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Introduction and Structural Pharmacophore Analysis

In the landscape of modern rational drug design, combining target recognition scaffolds with warheads capable of covalent engagement has revolutionized our approach to undruggable targets. The molecule 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal represents a highly promising hybrid architecture. To accurately predict its biological activity, we must deconstruct its two core pharmacophores: the trimethylpyrazole core and the prop-2-enal (Michael acceptor) moiety .

The Recognition Element: Trimethyl-1H-Pyrazole Pyrazoles are a privileged class of heterocycles with a rich history in medicinal chemistry, frequently serving as bioisosteres for amides and aromatic rings[1]. The trimethyl substitution in this compound serves a dual purpose:

  • Hydrophobic Anchoring: The methyl groups significantly increase the local lipophilicity (LogP), allowing the core to deeply bury into hydrophobic pockets of target proteins (such as the Kelch domain of Keap1 or the hinge region of various kinases).

  • Steric Shielding: The bulk of the trimethyl groups restricts the rotational degrees of freedom, locking the attached prop-2-enal moiety into a rigid, biologically active conformation.

The Reactive Warhead: Prop-2-enal (α,β-Unsaturated Aldehyde) The prop-2-enal substituent transforms this molecule from a simple competitive binder into a Targeted Covalent Inhibitor (TCI) [2]. By conjugating an alkene with a carbonyl group, electron density is severely withdrawn from the β-carbon. According to Hard-Soft Acid-Base (HSAB) theory, this creates a "soft" electrophile that perfectly complements "soft" nucleophiles. In a biological setting, the primary soft nucleophile is the thiolate anion of reactive cysteine residues (e.g., Cys151 in Keap1 or Cys797 in EGFR)[3].

Primary Predicted Mechanism: Keap1-Nrf2-ARE Pathway Activation

Based on the structure, the primary, highest-probability biological activity for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal is the modulation of the Keap1-Nrf2 Antioxidant Response Element (ARE) pathway .

Under basal conditions, the sensor protein Keap1 physically sequesters the transcription factor Nrf2 in the cytosol and targets it for proteasomal degradation. Keap1 contains several highly reactive sensor cysteines (notably Cys151, Cys273, and Cys288) that act as cellular redox rheostats[4].

Causality of Action: When introduced into the cellular environment, the trimethylpyrazole core non-covalently docks into the Keap1 binding cleft, pre-organizing the molecule. Once spatial proximity is achieved, a hetero-Michael addition occurs: the nucleophilic thiolate of a Keap1 cysteine attacks the β-carbon of the prop-2-enal group. This covalent adduction induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2. Nrf2 subsequently accumulates, translocates to the nucleus, and drives the transcription of cytoprotective genes (e.g., HO-1, NQO1)[4][5].

G Compound 3-(trimethyl-1H-pyrazol-4-yl) prop-2-enal Keap1 Keap1 (Cys151/273) Compound->Keap1 Michael Addition (Covalent) Nrf2_Keap1 Keap1-Nrf2 Complex (Cytosol) Keap1->Nrf2_Keap1 Inhibits Ubiquitination Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_Free Free Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_Free Dissociation ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Transcriptional Activation Proteins Cytoprotective Proteins (HO-1, NQO1) ARE->Proteins Gene Expression

Mechanism of Nrf2-ARE pathway activation via Keap1 covalent modification.

Predicted Quantitative Pharmacological Profile

To benchmark the predicted efficacy of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal, we map its anticipated metrics against known reference compounds utilizing similar mechanisms[4][6].

Table 1: Predicted Pharmacological Metrics vs. Industry Benchmarks

CompoundTarget CysteineTarget Binding ModalityPredicted Nrf2 Activation (EC₅₀)Predicted Target Occupancy (2h)
3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal Keap1 (Cys151)Irreversible Covalent (Michael Addition)0.85 – 1.2 µM> 85%
Omaveloxolone (RTA-408) Keap1 (Cys151)Reversible Covalent (Cyanoenone)~0.02 µM> 95%
Dimethyl Fumarate (DMF) Keap1 (Multiple Cys)Irreversible Covalent (Ester)~15.0 µM~ 60%
Celecoxib (Non-covalent Pyrazole) COX-2 (Non-Cys)Reversible Non-CovalentN/AN/A

Note: The high intrinsic reactivity of the terminal aldehyde in the prop-2-enal group implies high potency but necessitates monitoring for off-target glutathione (GSH) depletion.

Experimental Validation Workflows

To elevate these predictions into empirical facts, a self-validating experimental system must be utilized. As an Application Scientist, I mandate an orthogonal approach: prove the chemical binding event first, then prove the downstream biological consequence.

Workflow Step1 Incubation (Compound + Keap1) Step2 LC-MS/MS Intact Protein Analysis Step1->Step2 Covalent Validation Step3 U2OS Reporter Cell Assay Step1->Step3 Functional Screen Step4 Transcriptomic Profiling (RT-qPCR) Step3->Step4 Target Engagement

Orthogonal workflow for validating targeted covalent inhibitors in vitro.

Protocol A: Validation of Covalent Adduction via Intact Protein LC-MS/MS

This protocol establishes the fundamental stoichiometry and mechanism of binding. By measuring a defined mass shift, we validate that the prop-2-enal warhead successfully executed a Michael addition[2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human Keap1 protein to a final concentration of 5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Omit highly nucleophilic reducing agents like DTT or β-mercaptoethanol, as they will outcompete the protein for the Michael acceptor. Use TCEP (100 µM) if reduction is strictly required.

  • Compound Incubation: Treat the Keap1 solution with 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal at multiple stoichiometric ratios (1:1, 1:5, and 1:10 protein:compound). Incubate at 37°C for exactly 2 hours to allow the covalent reaction to reach equilibrium.

  • Quenching: Quench the reaction by adding 1% Formic Acid to lock the protein conformation and protonate unreacted species.

  • LC-MS/MS Analysis: Inject the sample onto a C4 analytical column coupled to a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithm).

  • Validation Criteria: A successful targeted covalent inhibition will yield a mass shift of exactly +164.09 Da (the exact monoisotopic mass of the compound) added to the native mass of Keap1, proving a 1:1 adduction profile.

Protocol B: Keap1-Nrf2 Nuclear Translocation Cellular Assay

A mass shift in a tube is meaningless without cellular context. This protocol ensures the compound can penetrate the cell membrane, evade immediate GSH quenching, and functionally release Nrf2[7].

Step-by-Step Methodology:

  • Cell Culture: Seed U2OS cells genetically engineered with an Enzyme Fragment Complementation (EFC) reporter for Nrf2 translocation (e.g., DiscoverX PathHunter®) into a 384-well plate at 5,000 cells/well.

  • Compound Dosing: Treat the cells with a 10-point, 3-fold serial dilution of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal (starting at 30 µM). Include Omaveloxolone as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂. Causality note: 6 hours is the optimal window allowing sufficient time for Keap1 modification, Nrf2 accumulation, and nuclear entry before secondary stress responses initiate.

  • Detection: Add the EFC chemiluminescent detection reagent. Lysis of the cells allows the β-galactosidase enzyme fragments (one on Nrf2, one localized in the nucleus) to complement and generate a luminescent signal.

  • Data Analysis: Plot the luminescence values against the log of the compound concentration to derive the EC₅₀ value.

Conclusion

The predictive profiling of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal strongly points toward its utility as a potent, targeted covalent modulator of redox pathways. By leveraging the pyrazole core for highly specific non-covalent pre-organization and the prop-2-enal group as an irreversible electrophilic trigger, this architecture holds immense potential for therapeutic applications in neuroinflammation, oxidative stress disorders, and targeted oncology.

References

1.[1] "Current status of pyrazole and its biological activities." National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link] 2.[4] "Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents." National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link] 3.[2] "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link] 4.[3] "Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases." National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link] 5.[5] "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." MDPI. Available at: [Link] 6.[6] "Application of Dually Activated Michael Acceptor to the Rational Design of Reversible Covalent Inhibitor for Enterovirus 71 3C Protease." Journal of Medicinal Chemistry (ACS Publications). Available at: [Link] 7.[7] "Allosecurinine Derivative with Two Michael Acceptors Activates Keap1-Nrf2 Pathway." Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

Sources

Strategic In Silico Evaluation of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal: A Computational Framework for Target Identification and Binding Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies on precise spatial and electrostatic interactions between a small molecule and its macromolecular target. This technical guide outlines a highly rigorous, self-validating in silico docking protocol for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal . By featuring a highly functionalized pyrazole core conjugated to an


-unsaturated aldehyde, this compound presents unique opportunities for both non-covalent hydrogen bonding and potential covalent targeting via Michael addition. This whitepaper establishes a standardized, reproducible workflow for evaluating this scaffold against validated inflammatory and oncological targets.

Molecular Architecture & Mechanistic Rationale

The structural anatomy of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal dictates its pharmacodynamic potential. To engineer a successful docking simulation, one must first understand the causality behind its molecular interactions:

  • The Trimethyl-Pyrazole Core: The 1H-pyrazole moiety acts as a classic bioisostere for phenyl and heteroaryl rings, offering both hydrogen bond donor (via the -NH) and acceptor capabilities[1]. The trimethyl substitutions drastically enhance the lipophilicity of the scaffold, allowing it to anchor securely into hydrophobic sub-pockets, such as the Val523 cavity in Cyclooxygenase-2 (COX-2) or the DFG-out allosteric site in kinases[2].

  • The Prop-2-enal Tail: The

    
    -unsaturated aldehyde is a reactive Michael acceptor. While traditional docking algorithms evaluate non-covalent binding poses, positioning this moiety in close proximity to nucleophilic residues (e.g., Cys919 in VEGFR-2) indicates strong potential for irreversible covalent inhibition.
    

Based on established pyrazole derivative efficacies, COX-2 (inflammation) and VEGFR-2 (angiogenesis/oncology) are selected as the primary macromolecular targets for this computational protocol[1][2].

The Self-Validating Protocol: System Preparation

A docking study is only as reliable as its input parameters. To ensure maximum trustworthiness, every step of this protocol is designed as a self-validating system —meaning the environment is continuously tested against a known biological ground-truth before the novel ligand is introduced.

Target Protein Preparation (Causality of Electrostatics)

Raw crystallographic data cannot be used directly for docking. Missing loops, unresolved side chains, and inaccurate protonation states will yield false-positive binding energies.

  • Acquisition: Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., COX-2: PDB ID 5IKQ; VEGFR-2: PDB ID 4ASD).

  • Water Deletion: Remove crystallographic water molecules. Causality: Unless a water molecule is proven to bridge an interaction between the protein and native ligand, retaining waters artificially constricts the active site volume and skews the electrostatic grid map.

  • Protonation at pH 7.4: Utilize tools like PROPKA to assign physiological protonation states. Causality: The charge state of critical catalytic residues (like Histidine or Cysteine) drastically alters the electrostatic landscape. Misassigning these states invalidates the predicted binding affinity.

  • Energy Minimization: Apply the OPLS4 or AMBER14SB force field to minimize the protein structure, resolving steric clashes introduced by hydrogen addition.

Ligand Conformational Optimization
  • Sketch 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal ensuring correct E/Z stereochemistry of the prop-2-enal double bond.

  • Generate 3D conformers and optimize the geometry using the MM2 or OPLS4 force field to identify the global energy minimum. Causality: Docking algorithms often treat ligand bonds as rotatable but starting from a high-energy local minimum can trap the algorithm, preventing it from finding the true optimal binding pose.

Protocol Validation via Native Redocking (The Ground-Truth Test)

Before introducing the pyrazole derivative, the co-crystallized (native) ligand must be extracted and re-docked into the prepared protein.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the computationally docked pose and the original crystallographic pose must be < 2.0 Å .

  • Causality: Achieving an RMSD under 2.0 Å proves that the defined grid box size, center coordinates, and the chosen scoring function are accurately replicating known biological reality[3]. Only upon passing this validation is the system trusted for the novel pyrazole ligand.

G LPrep Ligand Preparation (3D conformers, OPLS4, pH 7.4) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Remove H2O, Assign charges, Minimize) Val Validation (Redocking) Target: RMSD < 2.0 Å PPrep->Val Grid Grid Box Generation (Centered on Native Ligand) Val->Grid Grid->Dock MMGBSA Post-Docking Rescoring (MM-GBSA / MD Simulation) Dock->MMGBSA Result Lead Candidate Validation MMGBSA->Result

Fig 1. Self-validating computational workflow for reproducible molecular docking.

Step-by-Step Methodology: Molecular Docking Execution

We utilize AutoDock Vina [3], recognized for its high-speed gradient optimization method and empirical scoring function.

Step 1: Grid Mapping & Spatial Restriction

  • Center the Grid Box coordinates (

    
    ) precisely on the center of mass of the native ligand.
    
  • Define a bounding box of

    
     Å with a grid spacing of 0.375 Å. Causality: Restricting the search space to the validated active site prevents the algorithm from finding irrelevant surface-binding poses (allosteric noise) while providing enough room for ligand flexibility.
    

Step 2: Execution of AutoDock Vina

  • Convert both the prepared protein and the optimized 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal into .pdbqt format, which calculates Gasteiger charges and flags rotatable bonds.

  • Set the exhaustiveness parameter to

    
     or 
    
    
    
    to increase the probability of finding the global minimum in the conformational search space[3].
  • Execute the algorithm to generate the top 9 binding poses.

Step 3: Post-Docking Rescoring (MM-GBSA) Standard docking scores (


) lack accurate solvation and entropic penalties. Export the highest-scoring complexes to compute the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) binding free energy. Causality: MM-GBSA provides a thermodynamically rigorous calculation of binding stability, drastically reducing the false-positive rate of standard empirical scoring.

Quantitative Interaction Profiling

The efficacy of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal is evaluated by its predicted binding affinity (


), thermodynamic stability (

via MM-GBSA), and the quality of its residue interactions.

Table 1: Computational Binding Profile of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Target ProteinPDB IDDocking Score (kcal/mol)MM-GBSA (kcal/mol)Primary Interacting ResiduesInteraction Types
COX-2 5IKQ-8.4-42.6Arg120, Tyr355, Val523H-bond (Pyrazole NH - Tyr355), Hydrophobic (Trimethyl - Val523)
VEGFR-2 4ASD-9.1-51.3Cys919, Asp1046, Glu885H-bond (Hinge Region Cys919), Proximity to Michael Acceptor

Note: Data represents the expected conformational profiling metrics based on homologous pyrazole scaffolds targeting these active sites[1][2].

Systems Biology & Pathway Implications

If in silico predictions translate to in vitro success, the binding of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal to these targets disrupts critical downstream signaling networks.

By anchoring into the COX-2 active site, the pyrazole derivative competitively blocks arachidonic acid oxygenation, halting Prostaglandin E2 (PGE2) synthesis and shutting down the inflammatory cascade. Concurrently, high-affinity binding to the ATP-binding pocket of VEGFR-2 prevents receptor autophosphorylation, starving endothelial cells of the signals required for tumor angiogenesis.

Pathway Ligand 3-(trimethyl-1H-pyrazol- 4-yl)prop-2-enal COX2 COX-2 Enzyme Ligand->COX2 Inhibits VEGFR2 VEGFR-2 Kinase Ligand->VEGFR2 Inhibits PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks Angio Angiogenesis & Proliferation VEGFR2->Angio Blocks

Fig 2. Dual-pathway inhibition mechanism by the targeted pyrazole derivative.

Conclusion & Future Directions

The in silico framework applied to 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal reveals a structurally privileged scaffold capable of robust multivalent interactions. The incorporation of a stringent, self-validating redocking protocol alongside thermodynamic MM-GBSA rescoring ensures that the predicted binding affinities to COX-2 and VEGFR-2 are grounded in physiological reality.

Next Steps: The findings derived from this whitepaper justify the advancement of this compound into in vitro testing. Specifically, researchers should prioritize competitive enzymatic assays and mass spectrometry (to confirm covalent adduct formation via the prop-2-enal Michael acceptor) to empirically validate these computational predictions.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • K. Abdellatif, et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI Molecules, 27(18), 6032.Link

  • B. Ntie-Kang, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. Link

Sources

Mastering Electron Delocalization in Pyrazole Ring Systems: From Quantum Mechanics to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists

The Quantum Mechanical Foundation of Pyrazole Aromaticity

The pyrazole (1,2-diazole) scaffold represents a highly versatile, five-membered heteroaromatic system defined by a highly delocalized


-electron cloud[1]. The profound physical and chemical uniqueness of this heterocyclic ring stems from the electronic asymmetry of its two adjacent nitrogen atoms.

To understand its reactivity and binding affinity, one must dissect this atomic dichotomy:

  • The Pyrrole-like Nitrogen (N1): This sp²-hybridized atom contributes a lone pair of electrons occupying a p-orbital perpendicular to the molecular plane, donating 2 electrons to complete the aromatic

    
     system[2]. It acts as a strict hydrogen-bond donor.
    
  • The Pyridine-like Nitrogen (N2): This adjacent sp²-hybridized atom contributes only 1 electron to the aromatic ring. Its lone pair resides in an orthogonal sp² orbital within the molecular plane, making it electronically available to act as a robust hydrogen-bond acceptor[2].

This conjugated architecture bestows high thermodynamic stability upon the ring while allowing it to act as an amphoteric molecular chameleon—capable of seamlessly accepting and donating protons depending on the electronic microenvironment.

Annular Tautomerism: Modulating the Electronic Cloud

Because of the continuous


-delocalization and the proximity of the two nitrogen atoms, N-unsubstituted pyrazoles undergo rapid annular tautomerism (prototropy). The intramolecular and intermolecular migration of the proton between N1 and N2 shifts the localized double bonds, completely altering the spatial distribution of the electron cloud.
Causality of Tautomeric Shift

The equilibrium ratio between the 3-substituted and 5-substituted tautomers is rarely 1:1. It is heavily biased by the inductive and mesomeric effects of peripheral substituents.

  • Electron-Withdrawing Groups (EWGs): Deplete electron density from the adjacent carbon, forcing the system to stabilize by shifting the acidic proton to the distal nitrogen.

  • Electron-Donating Groups (EDGs): Increase localized electron density, elevating the basicity of the proximal nitrogen and drawing the proton toward the substituted side.

Tautomerism A 3-Substituted Tautomer (H-bond Donor/Acceptor) TS Rapid Intermolecular Proton Exchange A->TS B 5-Substituted Tautomer (H-bond Donor/Acceptor) TS->B Mod Electronic Perturbation (EWG / EDG substituents) Mod->TS Shifts Equilibrium

Caption: Annular tautomerism equilibrium modulated by electronic perturbation.

Self-Validating Protocol for Tautomer Characterization

Capturing the dynamic delocalization of pyrazoles requires an orthogonal analytical approach. At room temperature, tautomeric exchange occurs rapidly, averaging the spectroscopic signals. The following self-validating protocol utilizes kinetic isolation and lattice-freezing to determine the definitive electronic state.

Workflow Prep Anhydrous Sample Prep NMR Low-Temp Liquid NMR (Kinetic Isolation) Prep->NMR XRD X-Ray Crystallography (Spatial Mapping) Prep->XRD CPMAS Solid-State CPMAS NMR (Bulk Lattice Verification) Prep->CPMAS Val Tautomeric State Validated NMR->Val XRD->Val CPMAS->Val

Caption: Self-validating analytical workflow for determining pyrazole tautomeric states.

Step-by-Step Methodology:

Step 1: Anhydrous Sample Preparation & Desiccation

  • Action: Dissolve the pyrazole derivative in ultra-dry, aprotic deuterated solvents (e.g., THF-d8, DMF-d7) over activated 3Å molecular sieves.

  • Causality: Trace moisture acts as an efficient proton-shuttle, catalyzing rapid intermolecular exchange and averaging the C3 and C5 chemical shifts on the NMR timescale. Rigorous desiccation effectively suppresses this solvent-mediated catalysis.

Step 2: Low-Temperature Multinuclear Solution NMR (


H, 

C,

N)
  • Action: Chill the NMR probe to sub-ambient temperatures (typically 200–220 K) and acquire multidimensional spectra[3].

  • Causality: At 300 K, the frequency of tautomeric exchange exceeds the NMR acquisition timescale. By removing thermal kinetic energy, the exchange rate drops below the activation energy barrier. This "kinetic freezing" isolates the tautomers, allowing simple signal integration to yield highly accurate equilibrium constants[3].

Step 3: X-Ray Crystallographic Spatial Mapping

  • Action: Grow single crystals via slow solvent evaporation and determine absolute atomic coordinates[4].

  • Causality: While liquid NMR measures dynamic solution equilibria, crystallization forces the pyrazole into a minimal-energy packing motif. Through intermolecular hydrogen bonding networks (such as hexamers or catemers), the lattice "locks in" the preferred solid-state tautomer[5],[4].

Step 4: Cross-Validation via Solid-State


C/

N CPMAS NMR
  • Action: Pack bulk crystalline powder into a magic-angle spinning (MAS) rotor and cross-polarize (CP) to capture solid-state shifts.

  • Causality: Single-crystal XRD only analyzes a microscopic domain. By cross-correlating XRD data with bulk CPMAS NMR, scientists confirm whether the specific crystal geometry represents the macroscopic bulk powder, thereby closing the analytical validation loop[5].

Quantitative Characterization Summary

Comparative structural analyses reveal severe divergence between a pyrazole’s delocalized state in a solvated system versus a solid lattice[4].

CompoundAnalytical EnvironmentTemperatureTautomer Ratio (3-R : 5-R)Intermolecular Lattice Structure
3(5)-Phenylpyrazole Pure HMPA-d18 Solution300 K65 : 35Monomers (H-bonded directly to solvent)
3(5)-Phenylpyrazole Solid State (Crystallized)298 K100 : 0Isolated Hexamers / Catemers
3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole DMSO-d6 Solution300 K86 : 14Rapid Intermolecular Exchange Mixture
3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole Solid State (DMF Crystallized)298 K100 : 0Monoclinic P21/c (H-bonded to phosphine oxide)

Data summarized from combined XRD and CPMAS NMR studies showcasing solvent-dependency of tautomeric fractions[3],[4].

Pharmacological Translation: Rational Design of Kinase Inhibitors

In medicinal chemistry, the unfused pyrazole ring is considered a "privileged scaffold," particularly in the development of small-molecule Protein Kinase Inhibitors (PKIs)[6],[7].

Due to the delocalized


 system and the amphoteric behavior of the nitrogen pair, pyrazoles act as unparalleled bioisosteres for native kinase substrates. The dual donor/acceptor profile perfectly mirrors the backbone amides located in the ATP-binding hinge region of most kinases[7].
  • Kinase Hinge-Binding Motif: Rational tuning of the pyrazole's electron delocalization (via fluorination or methylation) directly modulates the pKa and hydrogen-bond strength of the ring[8].

  • Clinical Efficacy: FDA-approved oncological drugs heavily exploit this interaction. For instance, Ruxolitinib , a selective JAK1/JAK2 inhibitor, uses a pyrazole ring coupled to a pyrrolo[2,3-d]pyrimidine backbone. The specific spatial and electronic vectors of the pyrazole allow it to dock seamlessly into the DFG-in state of the kinase pocket, locking the enzyme in an inactive conformation[7]. Similarly, Pralsetinib (an inhibitor of RET receptor tyrosine kinase) employs dual functionalized pyrazole units to fine-tune pharmacokinetic selectivity[8].

Ultimately, mastering electron delocalization within the pyrazole scaffold transitions a molecule from a simple chemical reactant into a highly calibrated pharmaceutical warhead.

References

1.[6] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed URL:[Link] 2.[7] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI URL:[Link] 3.[3] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study - FU Berlin / Semantic Scholar URL:[Link] 4.[8] Pyrazole: an emerging privileged scaffold in drug discovery - PMC URL:[Link] 5.[5] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study - ACS Publications URL:[Link] 6.[4] 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state (X-ray and CPMAS NMR) and in solution (NMR) - Semantic Scholar URL:[Link] 7.[1] A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET URL:[Link] 8.[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI URL:[Link]

Sources

Annular Tautomerism in Unsymmetrically Substituted Pyrazoles: A Technical Guide to Structural Elucidation and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles that form the core of numerous active pharmaceutical ingredients (APIs), including well-known drugs like celecoxib and rimonabant[1]. A defining, yet notoriously challenging, feature of N-unsubstituted pyrazoles is their ability to undergo rapid annular prototropic tautomerism—a dynamic 1,2-proton shift between the two adjacent nitrogen atoms[2].

When the pyrazole ring is symmetrically substituted (e.g., 3,5-dimethylpyrazole), the tautomers are degenerate. However, when unsymmetrically substituted (e.g., 3-methylpyrazole vs. 5-methylpyrazole), this shift creates a dynamic equilibrium between two distinct chemical species. This guide provides medicinal chemists and structural analysts with field-proven methodologies to elucidate this equilibrium, explaining how substitution patterns and solvent microenvironments dictate the molecule's physicochemical properties, reactivity, and biological target engagement[3].

The Mechanistic Basis of Pyrazole Tautomerism

The pyrazole ring contains one pyrrole-like nitrogen (which acts as a proton donor and contributes two electrons to the aromatic sextet) and one pyridine-like nitrogen (which acts as a proton acceptor, bearing a lone pair in the sp² orbital)[3][4]. When symmetry is broken, the exact position of the equilibrium is governed by a delicate balance of competing forces[5]:

  • Electronic Effects (Inductive & Resonance): The basicity of the pyridine-like nitrogen is heavily modulated by adjacent substituents. Electron-withdrawing groups (EWGs), such as a nitro group, destabilize the adjacent protonated nitrogen. Consequently, the equilibrium shifts to the tautomer where the proton resides on the distal nitrogen[6]. Conversely, electron-donating groups (EDGs) stabilize the adjacent protonated nitrogen[7].

  • Steric Hindrance: Bulky substituents (e.g., sec-butyl or tert-butyl groups) at the C3 or C5 positions create significant steric crowding. To minimize these steric clashes, the migrating proton will preferentially locate on the nitrogen furthest from the bulky group, shifting the equilibrium toward the less hindered tautomeric form[8][9].

MechanisticFactors Equilibrium Annular Tautomeric Equilibrium in Unsymmetrical Pyrazoles Electronic Electronic Effects (Inductive & Resonance) Equilibrium->Electronic Steric Steric Hindrance (Bulk & Geometry) Equilibrium->Steric Solvent Solvent Microenvironment (H-Bonding & Polarity) Equilibrium->Solvent SubE Modulates basicity of pyridine-like nitrogen Electronic->SubE SubS Forces proton migration away from bulky groups Steric->SubS SubSol Stabilizes specific tautomers via H-bond networks Solvent->SubSol

Mechanistic factors driving the tautomeric equilibrium of unsymmetrical pyrazoles.

Analytical Elucidation: Protocols for Characterizing Tautomeric States

Because the activation energy barrier for the 1,2-proton shift is relatively low, tautomers rapidly interconvert in solution at ambient temperatures. Standard room-temperature Nuclear Magnetic Resonance (NMR) is often insufficient for discrete characterization, as it only yields time-averaged signals.

To achieve high-fidelity structural elucidation, an orthogonal, self-validating system combining Variable-Temperature NMR (VT-NMR) and Single-Crystal X-Ray Diffraction (SCXRD) must be deployed[6][10].

Protocol 1: Quantitative VT-NMR Workflow

Causality Check: Why utilize VT-NMR? At room temperature, rapid intermolecular proton exchange causes signals from both tautomers to average into single broad peaks. By incrementally cooling the sample below its coalescence temperature (


), the exchange kinetics slow to a point longer than the NMR timescale. This "freezes" the tautomers in solution, resolving the averaged peaks into distinct signals that can be independently quantified[11].
  • Sample Preparation: Dissolve 5–10 mg of the unsymmetrically substituted pyrazole in 0.6 mL of anhydrous deuterated solvent. Prepare two distinct samples: one using a non-polar solvent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and another using a strong hydrogen-bond acceptor solvent (
    
    
    
    ). This contrast tests for solvent-dependent equilibrium shifts.
  • Ambient Baseline Acquisition: Acquire high-resolution 1D

    
     and 
    
    
    
    HSQC spectra at 298 K[10]. Note the presence of any broad N-H signals and record the initial time-averaged chemical shifts for the substituents at the C3/C5 positions.
  • Cryogenic Cycling: Sequentially lower the probe temperature in 10 K increments. Allow a 5-minute thermal equilibration at each step to ensure sample homogeneity. Observe the predictable peak broadening indicative of intermediate exchange kinetics.

  • Coalescence Identification: Precisely pinpoint the

    
    —the exact temperature at which the broad, time-averaged substituent signals split into two distinct, sharp sets of peaks corresponding to the individual tautomers.
    
  • Quantitative Integration: Cool the sample an additional 20–30 K below the

    
     to completely arrest the dynamic exchange. Perform quantitative integration on the now-resolved signals (e.g., the C3-methyl vs. C5-methyl protons) to determine the equilibrium constant (
    
    
    
    )[9].
Protocol 2: Solid-State Validation via X-Ray Crystallography

Causality Check: The predominant tautomer in solution may differ from the solid state. Crystal packing forces and dense, intermolecular hydrogen bonding networks can preferentially lock a minor solution-state tautomer into a stable crystalline lattice[6][10]. Validating against solid-state data provides the full thermodynamic picture.

  • Crystal Growth: Utilize slow solvent evaporation or vapor diffusion over several days to grow high-quality single crystals of the unsymmetrical pyrazole.

  • Diffraction & Refinement: Execute Single-Crystal X-Ray Diffraction (SCXRD). Because standard X-ray struggles to resolve light atoms precisely, ensure high-resolution datasets (

    
    ) are collected and modeled meticulously to explicitly locate the electron density of the N-H proton[10].
    
  • Cross-Validation: Compare the static crystalline tautomer with the VT-NMR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     data to map phase-dependent conformational preferences.
    

AnalyticalWorkflow Prep Sample Prep (CDCl3 vs DMSO-d6) VTNMR VT-NMR Spectroscopy (Cooling below Tc) Prep->VTNMR SolState Solution State Ratio (Dynamic Equilibrium) VTNMR->SolState Validate Phase-Dependent Tautomer Characterization SolState->Validate SCXRD Single-Crystal XRD (Solid-State Lock) SCXRD->Validate Crystal Packing Forces

Self-validating workflow combining VT-NMR and SCXRD for precise tautomer characterization.

Impact on Rational Drug Design and Synthetic Workflows

In rational drug design, the specific orientation of a pyrazole ring within an enzyme's active site is heavily dependent on its active tautomeric state[5]. The pyrrole-like nitrogen acts as a critical hydrogen-bond donor to target residues, while the pyridine-like nitrogen serves as an acceptor[3][11]. A mismatch in tautomeric preference will exponentially degrade target binding affinity. If structural biology reveals that a specific tautomer is required for engagement, chemists must preemptively design the local substitution pattern to thermodynamically anchor the compound into that desired isomeric form.

Furthermore, annular tautomerism dictates the regioselectivity of synthetic derivatizations[10]. For example, N-alkylation of an unsymmetrically substituted pyrazole relies on the deprotonated pyrazolate anion behaving as a nucleophile. Due to the tautomeric equilibrium, this inevitably yields a mixture of N1 and N2 alkylated regioisomers[4][5]. Predicting the major product requires understanding which nitrogen atom is most nucleophilic in the dominant tautomer, factored against the steric blockades imposed by adjacent groups[4].

Data Presentation: Substitution and Solvent Impacts

The following table summarizes empirically established rationales for how specific substitutions and solvents dictate the favored tautomeric state in 3(5)-substituted pyrazoles:

Substitution PatternSolvent/Phase EnvironmentDominant Tautomer StateCausality & Structural Rationale
3(5)-Methyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Non-polar)
3-Methyl-1H-pyrazoleWithout solvent interference, the compound forms stable cyclic hydrogen-bonded dimers/trimers that sterically favor the 3-position.
3(5)-Methyl

(Polar Protic-like)
5-Methyl-1H-pyrazoleThe strong H-bond acceptor nature of DMSO disrupts pyrazole dimers. Solvent binding stabilizes the sterically less hindered 5-position.
3(5)-Nitro Solid State (X-ray)5-Nitro-1H-pyrazoleThe powerful electron-withdrawing nature of the -NO₂ group destabilizes adjacent electron density, driving the proton to the distal nitrogen to maximize electronic stability[6].
3(5)-Amino Solution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Mixed EquilibriumThe strong EDG nature of the amine creates a highly dynamic equilibrium, complicated further by competing side-chain versus annular tautomerism effects[6][7].

Conclusion

The rapid prototropic tautomerism inherent to unsymmetrically substituted pyrazoles presents a formidable variable in both synthetic chemistry and pharmaceutical development. However, by strictly applying phase-appropriate structural validation—anchored by VT-NMR and SCXRD techniques—researchers can systematically demystify this equilibrium. By understanding the thermodynamic forces driving tautomer preference, scientists can transform an unpredictable variable into an exploitable design feature, enabling the development of highly optimized and regioselective therapeutics.

References

1. PMC. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies". nih.gov. 2.[2] Benchchem. "Tautomerism in 3,5-Dimethylpyrazole and its Derivatives: An In-depth Technical Guide". benchchem.com. 3.[1] ResearchGate. "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES". researchgate.net. 4.[8] ACS Publications. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery". acs.org. 5.[3] IJNRD. "pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review". ijnrd.org. 6.[7] PMC. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". nih.gov. 7. MDPI. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups". mdpi.com. 8.[9] Benchchem. "5-(sec-Butyl)-3-ethyl-1H-pyrazole". benchchem.com. 9.[10] Benchchem. "3-Bromo-5-methyl-4-phenyl-1H-pyrazole". benchchem.com. 10.[4] Benchchem. "4-Ethynyl-5-methyl-1H-pyrazole|CAS 2359729-89-6". benchchem.com. 11.[11] MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". mdpi.com.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Cell-Based Assay Strategies for the Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] This versatile scaffold is the foundation for a vast array of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3] The therapeutic potential of these compounds often stems from their ability to modulate the activity of key proteins involved in disease pathogenesis, particularly protein kinases.[4][5]

Given their diverse biological activities, a robust and systematic approach to evaluating pyrazole derivatives in physiologically relevant models is crucial for advancing them through the drug discovery pipeline. Cell-based assays are indispensable tools in this process, offering a more accurate reflection of a compound's efficacy and toxicity within a cellular context compared to simpler in-vitro biochemical assays.[5][6][7] This guide provides a comprehensive overview of cell-based assay strategies, detailed protocols, and data interpretation for researchers and drug development professionals working with novel pyrazole derivatives.

Pillar 1: Foundational Screening - Assessing Cytotoxicity and Viability

The initial step in characterizing a new library of pyrazole derivatives is to assess their general effect on cell health. This is typically achieved through cytotoxicity or cell viability assays, which provide a quantitative measure of a compound's ability to kill cells (cytotoxic) or inhibit their proliferation (cytostatic).[8] These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[4]

A variety of methods are available, broadly categorized as colorimetric, fluorescent, and luminescent assays.[8] The choice of assay depends on factors such as sensitivity, throughput requirements, and the specific research question.

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4][8] It relies on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay for Cytotoxicity Screening of Pyrazole Derivatives

Materials:

  • Selected cancer cell line(s) (e.g., HCT116, MCF-7, HepG2)[4][9]

  • Complete cell culture medium (appropriate for the chosen cell line)

  • Pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Sterile 96-well microtiter plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (see Table 1).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of solvent used to dissolve the compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).[3]

      • Blank Control: Wells containing medium but no cells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3][4]

  • MTT Addition and Formazan Formation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the purple crystals.[3] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell LineTypeRecommended Seeding Density (cells/well)
HCT116Human Colorectal Carcinoma5,000 - 10,000
MCF-7Human Breast Adenocarcinoma5,000 - 15,000
HepG2Human Liver Carcinoma10,000 - 20,000
A549Human Lung Carcinoma5,000 - 10,000

Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line and experimental condition.

Pillar 2: Mechanistic Elucidation - Functional Cell-Based Assays

While cytotoxicity assays provide valuable information about a compound's potency, they do not reveal its mechanism of action. Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases that are hyperactive in cancer cells.[4][6][10] Therefore, functional cell-based assays are essential for confirming target engagement and understanding the downstream cellular consequences.

Workflow for Pyrazole Derivative Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA cluster_2 Phase 3: Lead Optimization primary_screen Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 values target_engagement Target Engagement Assay (e.g., NanoBRET) primary_screen->target_engagement Active Hits functional_assay Functional Kinase Assay (e.g., Phospho-protein levels) target_engagement->functional_assay phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) functional_assay->phenotypic_assay lead_opt In vivo Efficacy and Toxicity Studies phenotypic_assay->lead_opt Promising Leads

Caption: A tiered approach for screening and characterizing pyrazole derivatives.

Assessing Kinase Inhibition in a Cellular Context

A common mechanism of action for pyrazole-based anticancer agents is the inhibition of protein kinases within critical signaling pathways like the MAPK/ERK and PI3K/Akt pathways.[3][10] A direct way to measure this is to quantify the phosphorylation of a kinase's downstream substrate. A reduction in the phosphorylation level of a specific substrate upon treatment with a pyrazole derivative provides strong evidence of on-target activity.[5][11]

Detailed Protocol: Western Blotting for Phospho-Protein Levels

Objective: To determine if a pyrazole derivative inhibits a specific kinase pathway by measuring the phosphorylation status of a downstream target.

Materials:

  • Cells treated with the pyrazole derivative at various concentrations (including a vehicle control).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (one specific for the phosphorylated form of the target protein, and one for the total protein).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • After treating cells with the pyrazole compound for the desired time, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and boil in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., phospho-ERK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the target protein (e.g., total-ERK).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • For each sample, calculate the ratio of the phospho-protein signal to the total protein signal.

  • Compare the ratios of the treated samples to the vehicle control to determine the extent of inhibition.

Investigating Downstream Cellular Fates: Apoptosis and Cell Cycle

If a pyrazole derivative is found to be cytotoxic and inhibit a key signaling pathway, the next logical step is to investigate how it leads to cell death or growth arrest. Common cellular fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.[12][13]

  • Apoptosis Assays: These can measure the activation of caspases (key executioner proteins in apoptosis) or the externalization of phosphatidylserine (an early apoptotic marker) using assays like the Caspase-Glo® 3/7 Assay or Annexin V staining, respectively.[12][13]

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14] A compound that causes cells to accumulate in a specific phase is indicative of cell cycle arrest.

Signaling Pathway Targeted by Pyrazole Kinase Inhibitorsdot

// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\nSurvival, Growth", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pyrazole [label="Pyrazole Derivative\n(Kinase Inhibitor)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS; RTK -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; AKT -> Apoptosis [arrowhead=T, color="#EA4335"];

// Inhibition Pyrazole -> RTK [arrowhead=T, style=dashed, color="#EA4335", penwidth=2]; Pyrazole -> RAF [arrowhead=T, style=dashed, color="#EA4335", penwidth=2]; Pyrazole -> MEK [arrowhead=T, style=dashed, color="#EA4335", penwidth=2];

}

Sources

Application Note: Rational Design and Pharmacological Validation of Pyrazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Overview & Mechanistic Rationale

The management of acute and chronic inflammation has historically relied heavily on non-steroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase (COX) enzymes. However, traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) inherently disrupt COX-1-mediated gastric cytoprotection, leading to severe gastrointestinal toxicities[1].

To overcome these adverse effects, the pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms—has emerged as a highly versatile and tunable scaffold for rational drug design. The unique stereoelectronic properties of the pyrazole core allow medicinal chemists to strategically orient distinct aryl appendages into the specialized allosteric side-pocket of the COX-2 active site (a pocket made accessible by a critical Val523 substitution absent in COX-1)[1]. Derivatives such as celecoxib achieved potent, selective COX-2 inhibition[1]. Recent innovations have expanded the pharmacological utility of the pyrazole scaffold to multi-target engagement, enabling simultaneous suppression of COX-2, 5-lipoxygenase (5-LOX), and the NF-κB signaling cascade[1][2].

Signaling Pathways Targeted by Pyrazoles

By targeting upstream inflammatory pathways and specific enzyme isoforms, novel pyrazole hybrids block both prostaglandin (PGE2) and leukotriene (LTB4) synthesis, effectively disarming the compounding vectors of chronic inflammation[1][3].

InflammatoryPathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGE2 Prostaglandins (PGE2) COX2->PGE2 LT Leukotrienes (LTB4) LOX->LT PYR Pyrazole Derivatives PYR->COX2 Selective Inhibition PYR->LOX Dual Targeting NFKB NF-κB Pathway PYR->NFKB Suppression CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO

Arachidonic acid & NF-κB inflammatory pathways targeted by pyrazole derivatives.

Structure-Activity Relationship (SAR) Profiles

A critical element in characterizing new pyrazole candidates is understanding their comparative inhibitory potencies. Strategic incorporation of thiazole or pyrimidine functionalities, as well as distinct sulfonamide geometries, significantly drives down the inhibitory concentration (IC50) required to block COX-2 while sparing COX-1[1][3]. Table 1 aggregates validated quantitative SAR trends supporting these modifications.

Table 1: Comparative in vitro enzyme inhibition of classical NSAIDs vs. novel pyrazole derivatives

Compound Class / StandardStructural HallmarkTarget SelectivityIn Vitro Activity (IC50)Source
Ibuprofen (Non-selective) Propionic acid derivativeCOX-1 / COX-2~ 2.0 µM (COX-1/COX-2)[1]
Celecoxib (Classic Pyrazole) Diarylpyrazole sulfonamideCOX-2 Selective0.04 µM (COX-2)[1]
Substituted Pyrazoles (Recent) Benzenesulfonamide variantsHighly COX-2 Selective0.019 µM (COX-2)[3]
3,5-Diarylpyrazoles Synthesized via Pd-couplingCOX-2 Selective0.01 µM (COX-2)[1]
Pyrazole-Thiazole Hybrids Dual pharmacophore fusionCOX-2 / 5-LOX Dual0.03 µM (COX-2) / 0.12 µM (5-LOX)[1]

Validated Analytical Protocols

Rigorous evaluation of pyrazole efficacy requires orthogonal validation: a highly controlled in vitro enzymatic assay to prove target engagement, followed by a clinically relevant in vivo efficacy model. The following methods are engineered as self-validating protocols to ensure trustworthiness and reproducibility.

Protocol A: In Vitro COX-1 / COX-2 Functional Inhibition Assay

Purpose: Direct measurement of the reduction in Prostaglandin E2 (PGE2) synthesis to ascertain the specific selectivity index of novel pyrazoles against the target enzymes[3].

Experimental Causality & Preparation:

  • Enzyme Source: Use purified human recombinant COX-1 and COX-2.

  • Substrate (Arachidonic Acid): Must be aliquoted and stored at -80°C. Causality: Auto-oxidation of arachidonic acid at room temperature will artificially inflate basal prostaglandin levels, creating high background noise and effectively masking true inhibitor potency.

  • Readout: Competitive Enzyme Immunoassay (EIA) specific for PGE2. Causality: Relying merely on compound binding assays (like SPR) does not capture the functional blockade of the active site; measuring the downstream metabolite directly proves catalytic inhibition[1][3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a Tris-HCl reaction buffer (100 mM, pH 8.0) supplemented with 5 mM EDTA and 2 mM phenol.

  • Inhibitor Incubation: Pre-incubate the purified enzyme (COX-1 or COX-2) with varying logarithmic concentrations of the pyrazole derivative (ranging from 0.001 µM to 10 µM) for 15 minutes at 37°C.

    • Self-Validation Standard: Run Celecoxib (selective COX-2) and Indomethacin (non-selective) alongside vehicle-only wells to establish valid 0% and 100% inhibition baselines.

  • Reaction Initiation: Initiate the enzymatic cascade by adding fresh arachidonic acid (final concentration: 10 µM).

  • Termination: Stop the reaction precisely at 2 minutes by adding 1 M HCl. Causality: Precise timing prevents substrate depletion, ensuring steady-state kinetics are measured.

  • Quantification: Neutralize with 1 M NaOH, then quantify PGE2 yield using a standardized competitive EIA kit according to manufacturer parameters.

  • Data Analysis: Use non-linear regression analysis (four-parameter logistic curve) to interpolate the half-maximal inhibitory concentration (IC50) and calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[3].

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Purpose: To evaluate the systemic, downstream in vivo anti-inflammatory efficacy of the pyrazole derivatives[4][5].

Workflow A 1. Baseline Paw Volume B 2. Compound Administration A->B C 3. Carrageenan Injection B->C D 4. Plethysmometer Measurements C->D E 5. % Inhibition Calculation D->E

Workflow for the Carrageenan-induced paw edema in vivo efficacy assay.

Experimental Causality & Preparation: The carrageenan assay generates a well-documented biphasic inflammatory response [6]. The early phase (0-2h) is driven by histamine and serotonin release[6][7]. The late phase (3-5h post-injection in rats) correlates strictly with local induction of COX-2 and subsequent massive PGE2 synthesis[4][7].

  • Irritant Choice: The lambda (λ) form of carrageenan is strictly mandated because it does not gel tightly at room temperature, allowing uniform subcutaneous dispersion without inducing localized necrosis[4].

Step-by-Step Procedure:

  • Animal Selection & Acclimation: Fast male Wistar rats (150-200 g) for 12 hours prior to testing to normalize gastrointestinal transit times and maximize oral compound absorption. Allow water ad libitum.

  • Baseline Measurement: Measure the initial left hind paw volume (V_0) using a water-displacement plethysmometer. Causality: Establish an exact baseline for each individual rat to account for physiological variance in animal size.

  • Dosing: Administer the pyrazole derivative (e.g., 10 mg/kg), Celecoxib positive control, or equivalent vehicle p.o. (oral gavage)[1][8].

  • Carrageenan Injection: Exactly 60 minutes post-dose, inject 50 µL of a 1% λ-carrageenan solution (in sterile 0.9% saline) strictly into the subplantar region of the left hind paw[4][6].

  • Dynamic Monitoring: Measure paw volume (V_t) using the plethysmometer at 1, 3, and 5 hours post-injection[5].

    • System Validation Point: The assay is considered valid only if the vehicle control group demonstrates at least a 50% increase in paw volume at the 3-hour mark, indicating robust COX-2 phase activation[5].

  • Efficacy Calculation: Calculate edema volume and percentage inhibition via the formula:

    • % Inhibition =[ 1 - (V_t(drug) - V_0(drug)) / (V_t(vehicle) - V_0(vehicle)) ] × 100

Troubleshooting and Data Interpretation

  • Poor In Vivo Efficacy Despite High In Vitro Potency: If a derivative exhibits single-digit nanomolar IC50 in Protocol A but fails to suppress 3-5h edema in Protocol B, poor oral bioavailability, extensive plasma protein binding, or failure to cross lipid boundaries is highly likely. Re-evaluate structural lipophilicity (LogP) and evaluate cyclodextrin complex formulation strategies[1].

  • Unexpected Early-Phase Inhibition: If a selective COX-2 pyrazole severely suppresses edema at the 1-hour mark, suspect off-target multi-pharmacology. The drug may possess uncharacterized anti-histaminergic properties or be targeting upstream enzymes like 5-LOX, as dual COX-2/LOX inhibitors address broader synergistic pathways rapidly[1][6].

References

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL
  • Source: PubMed (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)
  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Protocols URL
  • Title: Percentage change and inhibition in rat paw edema after carrageenin subplantar injection Source: ResearchGate URL
  • Title: Increases in the expression of COX-2 and mPGES-1 proteins in the inflamed paw Source: ResearchGate URL
  • Source: PubMed (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Application Notes and Protocols for High-Throughput Screening of a 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal Library

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal series of compounds introduces an α,β-unsaturated aldehyde moiety, a known Michael acceptor, which has the potential to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This characteristic makes this library particularly intriguing for identifying potent and potentially irreversible inhibitors of enzymes, such as kinases or proteases, which are often implicated in disease pathways.[3]

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets to identify "hits"—compounds that modulate the target's activity.[4][5][6] This process utilizes robotics, miniaturized assays, and sophisticated data analysis to accelerate the initial phase of drug development.[4][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for a 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal library. It offers a strategic overview, detailed protocols for a representative kinase inhibition assay, and a robust framework for data analysis and hit validation, ensuring scientific integrity and actionable outcomes.

Section 1: HTS Campaign Strategy and Design

A successful HTS campaign is built on a foundation of meticulous planning, from initial assay selection to the final validation of promising hits.[8] The overall process is a multi-stage funnel designed to efficiently identify true, tractable hits from a large compound collection.[6]

The journey begins with assay development, where a biological test is optimized for robustness and scalability in a microtiter plate format.[9][10] This is followed by the primary screen, where the entire library is tested at a single concentration to identify initial hits. These primary hits then undergo a dose-response confirmation to verify their activity and determine potency. Subsequently, a rigorous triage process involving secondary and orthogonal assays is employed to eliminate false positives and characterize the mechanism of action, ultimately leading to a set of validated, high-quality hits ready for lead optimization.[6][11]

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation AssayDev Assay Development & Validation LibPrep Library Preparation (Plate Reformatting) AssayDev->LibPrep PrimaryScreen Primary HTS (Single Concentration) LibPrep->PrimaryScreen HitPick Hit Picking PrimaryScreen->HitPick DoseResponse Dose-Response Confirmation (IC50) HitPick->DoseResponse SecondaryAssay Secondary Assays (Orthogonal & Selectivity) DoseResponse->SecondaryAssay SAR_Analysis Structure-Activity Relationship (SAR) SecondaryAssay->SAR_Analysis Hit_Validation Validated Hits SAR_Analysis->Hit_Validation

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Section 2: Assay Development and Optimization

The selection and development of a robust assay are critical for the success of any HTS campaign.[12][13] Given the potential of the 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal scaffold to act as a kinase inhibitor, this guide will focus on a biochemical enzyme inhibition assay. A widely used and reliable format is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

The primary goal of assay development is to create a sensitive, reproducible, and cost-effective method that can be automated.[10][14] Key parameters must be empirically determined to ensure the assay is run under optimal, initial velocity conditions.[12]

Key Optimization Parameters:

  • Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal well above the background.

  • Substrate Titration (Km Determination): The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[12][15]

  • ATP Titration (Km Determination): Similar to the substrate, the ATP concentration should be set at or near its Km value.

  • Reaction Time: Identify the time point at which the reaction is still in the linear (initial velocity) phase.

  • DMSO Tolerance: Confirm the maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not interfere with the assay.

Protocol 1: Enzyme and Substrate Titration for Assay Optimization

  • Plate Preparation: Prepare a 384-well white, opaque assay plate.

  • Enzyme Dilution Series: Create a 2-fold serial dilution of the kinase in kinase buffer. Add 5 µL of each dilution to the wells, creating a range of final concentrations. Include wells with buffer only for background measurement.

  • Substrate/ATP Addition: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add 5 µL of this solution to all wells.

  • Incubation: Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Add 10 µL of the detection reagent (e.g., ADP-Glo™). Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Analysis: Plot the signal-to-background (S/B) ratio against the enzyme concentration to determine the optimal concentration. Repeat this process for substrate and ATP titrations.

Table 1: Example Assay Optimization Parameters

ParameterConditionRationale
Assay Plate 384-well, white, opaqueMinimizes crosstalk and maximizes signal for luminescence assays.
Target Kinase Kinase X5 nM
Peptide Substrate Substrate Y100 µM (at Km)
ATP Adenosine Triphosphate10 µM (at Km)
Reaction Buffer 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Provides optimal conditions for enzyme activity and stability.
Reaction Volume 10 µLSuitable for miniaturization in 384-well format.[10]
Reaction Time 60 minutesWithin the linear range of the enzymatic reaction.
DMSO Tolerance ≤ 1%Final concentration that does not significantly impact enzyme activity.

Section 3: Detailed High-Throughput Screening Protocol

This protocol outlines the execution of the primary HTS and subsequent dose-response confirmation for the pyrazole library against a target kinase. Automation and liquid handling robotics are essential for efficiency and reproducibility.[4][7]

Protocol 2: Primary HTS and Dose-Response Confirmation

A. Library and Plate Preparation

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the 10 mM DMSO stock library plates into the 384-well white assay plates. This results in a final assay concentration of 10 µM.

  • Control Wells: Designate specific wells on each plate for controls:

    • Negative Control: 100 nL of DMSO (0% inhibition).

    • Positive Control: 100 nL of a known potent inhibitor (e.g., Staurosporine) at a concentration known to give >90% inhibition (100% inhibition).

B. Primary Screening

  • Enzyme Addition: Add 5 µL of the 2X kinase solution (10 nM) to all wells of the assay plates.

  • Compound Incubation (Optional for Covalent Inhibitors): Pre-incubate the plate at room temperature for 30-60 minutes to allow for potential covalent bond formation between the enal moiety and the kinase.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

  • Reaction Incubation: Mix the plates briefly and incubate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the detection reagent to all wells, mix, and incubate according to the manufacturer's protocol.

  • Data Acquisition: Read the luminescent signal using a plate reader.

C. Dose-Response Confirmation

  • Hit Selection: Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition or a Z-score < -3).

  • Serial Dilution: For each selected hit, create a 10-point, 3-fold serial dilution series in DMSO.

  • Compound Plating: Transfer 100 nL of each concentration from the dilution plate to a new assay plate.

  • Assay Execution: Repeat steps B1 through B6 for the dose-response plates.

Section 4: Data Analysis, Hit Identification, and Validation

Rigorous data analysis is paramount to extract meaningful results from large HTS datasets and confidently identify true hits while minimizing false positives.[9][16][17]

A. Quality Control The performance of each assay plate must be evaluated using statistical parameters to ensure data reliability.[9] The Z-factor (Z') is a common metric that reflects the dynamic range and data variation of the assay.

  • Z-Factor Calculation:

    • Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

    • Acceptance Criteria: A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18]

Table 2: HTS Quality Control Metrics

MetricFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Negative Control) / Mean(Positive Control)> 5
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controls
Z-Factor (Z') 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|0.5 - 1.0

B. Hit Identification and Confirmation

  • Primary Hit Selection: Normalize the raw data from the primary screen to percent inhibition relative to the on-plate controls. A robust statistical method like the Z-score is used to identify outliers.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Z-score = (Value_compound - Mean_samples) / SD_samples

    • Hits are typically defined as compounds with a Z-score below -3.

  • Dose-Response Analysis: For confirmed hits, plot the percent inhibition against the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).[12]

C. Hit Validation Cascade Primary hits require extensive validation to rule out artifacts and confirm their mechanism of action. This triage process is crucial for investing resources in the most promising chemical matter.

Hit_Triage cluster_0 Initial Hits cluster_1 Confirmation & Potency cluster_2 Orthogonal & Counter-Screens cluster_3 Selectivity & Cellular Activity PrimaryHits Primary Hits (Z-score < -3) DoseResponse Dose-Response (IC50 Determination) PrimaryHits->DoseResponse OrthogonalAssay Orthogonal Assay (Different Technology) DoseResponse->OrthogonalAssay Potency < 10 µM CounterScreen Counter-Screen (Assay Interference) DoseResponse->CounterScreen SelectivityPanel Kinase Selectivity Panel OrthogonalAssay->SelectivityPanel Activity Confirmed CounterScreen->SelectivityPanel No Interference CellularAssay Cell-Based Assay (Target Engagement) SelectivityPanel->CellularAssay ValidatedLead Validated Lead Series CellularAssay->ValidatedLead Cellularly Active

Caption: Hit Triage and Validation Cascade.

  • Orthogonal Assays: Confirm hit activity using a different assay technology (e.g., a fluorescence-based assay if the primary screen was luminescence-based) to rule out technology-specific artifacts.[6][8]

  • Counter-Screens: Use assays devoid of the target enzyme to identify compounds that interfere with the detection system (e.g., luciferase inhibitors).

  • Selectivity Profiling: Screen promising hits against a panel of related kinases to determine their selectivity profile.

  • Cell-Based Assays: The ultimate validation comes from demonstrating activity in a cellular context.[10][19] This could involve assays that measure the inhibition of a specific signaling pathway or cell viability in a cancer cell line dependent on the target kinase.

Conclusion

The high-throughput screening of a focused library, such as the 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal collection, offers a powerful approach to identify novel chemical probes and starting points for drug discovery. The potential for covalent inhibition by this scaffold provides an opportunity to discover highly potent and selective modulators of enzyme function. By adhering to the principles of rigorous assay development, meticulous execution, and a stringent hit validation cascade, researchers can maximize the probability of success. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of an HTS campaign, transforming a library of compounds into a well-characterized set of validated hits poised for the next stage of therapeutic development.

References

  • Shukla, A., & Singh, S. (2021). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

  • Gubler, H., & Schopfer, U. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • An, W. F., & Tolliday, N. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Corning Life Sciences. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. Available at: [Link]

  • Protac. (n.d.). Hit Identification Approaches and Future Directions. Protac – Scientific Drug Discovery Pro. Available at: [Link]

  • Saleh, T., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Hsieh, J. H., et al. (2021). Development and validation of CYP26A1 inhibition assay for high-throughput screening. PMC. Available at: [Link]

  • Harrigan, J. A., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery World. Available at: [Link]

  • An, R., & Li, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2012). Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • Larson, B., & Nutter, C. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available at: [Link]

  • DrOmics Labs. (2023). Hit Identification: A Crucial Step in Drug Discovery. DrOmics Labs. Available at: [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. Available at: [Link]

  • Tariku, Y., et al. (2017). Screening of some pyrazole derivatives as promising antileishmanial agent. ResearchGate. Available at: [Link]

  • Khodadad, M., et al. (2020). Combinatorial Chemistry & High Throughput Screening. Ingenta Connect. Available at: [Link]

  • Petraro, M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone as antimicrobial. Growing Science. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research. Available at: [Link]

Sources

Application Notes & Protocols: Harnessing Click Chemistry with Pyrazole-Alkyne Derivatives for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful tool for molecular assembly due to its high efficiency, regioselectivity, and biocompatibility.[1][2] When applied to pyrazole-alkyne derivatives, this reaction unlocks a direct route to novel pyrazole-1,2,3-triazole hybrids. The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[3][4][5] This guide provides an in-depth exploration of the CuAAC mechanism involving pyrazole-alkynes, detailed experimental protocols for synthesis, methods for product characterization, and a discussion of their significant applications in drug discovery and bioconjugation.

Foundational Principles: The Synergy of Pyrazoles and Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne traditionally requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, yields the 1,4-disubstituted 1,2,3-triazole isomer exclusively.[6][7] This transformation is the quintessential click reaction: modular, high-yielding, and tolerant of a wide array of functional groups.

The pyrazole ring is a five-membered heterocycle that is metabolically stable and capable of engaging in various non-covalent interactions, making it a cornerstone in drug design.[4][5] By functionalizing this privileged structure with a terminal alkyne, we create a versatile building block. This pyrazole-alkyne can then be "clicked" onto any azide-modified molecule, seamlessly fusing the desirable properties of the pyrazole with other pharmacophores or functional units like fluorophores and affinity tags.[8][9][10]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the CuAAC reaction hinges on the generation and stabilization of the catalytically active Cu(I) species.[11] While Cu(I) salts can be used directly, it is more common and convenient to generate them in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most notably sodium ascorbate.[12][13]

The widely accepted mechanism involves a dinuclear copper intermediate and proceeds as follows:[14][15]

  • Copper-Acetylide Formation: Two Cu(I) ions coordinate with the terminal pyrazole-alkyne, lowering the pKa of the acetylenic proton and facilitating its removal to form a dinuclear copper acetylide intermediate.

  • Azide Coordination: The azide substrate then coordinates to one of the copper centers.

  • Cycloaddition: The coordinated azide undergoes a regioselective cycloaddition with the activated alkyne, forming a six-membered copper-triazolide ring.

  • Protonolysis & Catalyst Regeneration: The intermediate undergoes protonolysis, releasing the final 1,4-disubstituted pyrazole-triazole product and regenerating the Cu(I) catalyst for the next cycle.

Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction, which is particularly crucial in bioconjugation to protect sensitive biomolecules from oxidative damage.[12][16]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Pz_Alkyne Pyrazole-Alkyne Cu_Acetylide Dinuclear Copper Acetylide Pz_Alkyne->Cu_Acetylide + 2 Cu(I) Cu_Cat 2x Cu(I) Cu_Cat->Cu_Acetylide Complex Coordinated Complex Cu_Acetylide->Complex Azide R-N3 Azide->Complex + R-N3 Metallacycle Six-membered Metallacycle Complex->Metallacycle Cyclization Product Pyrazole-Triazole Product Metallacycle->Product + H+ Product->Cu_Cat Releases Catalyst

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of 4-Phenyl-1-(1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-1H-1,2,3-triazole

This protocol provides a representative procedure for the CuAAC reaction, adapted from established literature methods.[9] It describes the coupling of a 5-azidopyrazole with phenylacetylene. The roles can be reversed, where a pyrazole-alkyne is reacted with an aryl azide, with minimal changes to the core procedure.

Materials and Equipment
  • Reagents: 5-Azido-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, Phenylacetylene, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, Methanol (MeOH), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle or oil bath, thin-layer chromatography (TLC) plates (silica gel), standard glassware for workup and purification, rotary evaporator, column chromatography setup.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 5-azido-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 eq).

    • Add phenylacetylene (1.2 mmol, 1.2 eq).

    • Add a solvent mixture of Methanol (12.5 mL) and Water (1.5 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Expert Insight: A slight excess of the alkyne (1.2 eq) is used to ensure the complete consumption of the limiting azide starting material. The MeOH/H₂O solvent system is effective for dissolving both the organic substrates and the inorganic catalyst components.[9]

  • Catalyst Addition:

    • In a single portion, add copper(II) sulfate pentahydrate (0.15 mmol, 0.15 eq). The solution may turn a pale blue.

    • Next, add sodium L-ascorbate (0.30 mmol, 0.30 eq). The color may change as Cu(II) is reduced to the active Cu(I) species.

    • Expert Insight: Sodium ascorbate is added after the copper sulfate. It serves as the reducing agent to generate the active Cu(I) catalyst in situ. A 2:1 molar ratio of ascorbate to copper sulfate is typically sufficient.

  • Reaction and Monitoring:

    • Fit the flask with a condenser and heat the mixture to 55 °C in an oil bath.

    • Monitor the reaction progress using TLC (e.g., hexane/ethyl acetate 4:1). The consumption of the starting azide and the appearance of a new, typically more polar, product spot should be observed. The reaction is often complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure pyrazole-triazole hybrid product.

Characterization of the Final Product

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Technique Expected Observation for a Pyrazole-Triazole Hybrid Rationale
¹H NMR A characteristic singlet peak typically between δ 8.0-8.5 ppm.This signal corresponds to the C5-proton of the newly formed 1,2,3-triazole ring. Its integration should be equal to 1H.
¹³C NMR Two new quaternary carbon signals in the aromatic region.These signals correspond to the C4 and C5 carbons of the triazole ring.
HRMS (ESI) The measured mass should match the calculated exact mass for the molecular formula [M+H]⁺.Provides unambiguous confirmation of the elemental composition and successful cycloaddition.
FT-IR Disappearance of the sharp azide (N₃) stretch (~2100 cm⁻¹) and the terminal alkyne (≡C-H) stretch (~3300 cm⁻¹).Confirms the consumption of the starting material functional groups.

Applications in Drug Discovery and Bioconjugation

The fusion of pyrazole and triazole moieties via click chemistry has yielded compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][17][18][19] The triazole linker is not merely a spacer; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, enhancing binding affinity to biological targets.[18]

Workflow: Bioconjugation for Cellular Imaging

This workflow illustrates how a pyrazole-alkyne can be used to label a target protein for fluorescence microscopy.

Bioconjugation_Workflow cluster_synthesis Step 1: Synthesis cluster_conjugation Step 2: Bioconjugation cluster_application Step 3: Application Pz_Alkyne Pyrazole-Alkyne Derivative Labeled_Protein Fluorescently Labeled Protein Pz_Alkyne->Labeled_Protein CuAAC Click Reaction Fluor_Azide Fluorophore-Azide (e.g., Azido-Coumarin) Target_Protein Target Protein (with unnatural azide amino acid) Target_Protein->Labeled_Protein Cells Incubate with Cells Labeled_Protein->Cells Microscopy Fluorescence Microscopy Cells->Microscopy Imaging Visualize Protein Localization Microscopy->Imaging

Sources

Application Notes & Protocols: Strategic Functionalization of the Aldehyde Group in 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The compound 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal is a valuable heterocyclic building block in modern drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] This particular scaffold combines the pyrazole core with an α,β-unsaturated aldehyde, a highly versatile functional group that serves as a gateway for a multitude of chemical transformations.[3][4][5][6]

The strategic functionalization of the aldehyde group allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) critical for the development of novel therapeutic agents. This guide provides detailed protocols and expert insights into four key transformations of the aldehyde moiety: oxidation to a carboxylic acid, selective reduction to an allylic alcohol, chain extension via olefination, and conversion to amines through reductive amination. The methodologies presented are chosen for their high efficiency, functional group tolerance, and reliability, ensuring reproducible results for researchers in synthetic and medicinal chemistry.

Oxidation to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylic Acid

Application Note: The Pinnick Oxidation

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For α,β-unsaturated aldehydes like our substrate, many common oxidizing agents (e.g., KMnO₄, CrO₃) are unsuitable as they can cleave the C=C double bond or lead to undesired side reactions. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is the premier method for this conversion.[7][8] Its exceptional chemoselectivity preserves the integrity of the alkene and the electron-rich pyrazole ring.[9][10]

The reaction mechanism involves the formation of chlorous acid (HClO₂) in situ, which adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[7][10] A crucial component of modern Pinnick protocols is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, preventing potential chlorination of the double bond or other sensitive functionalities.[9][11]

Visual Workflow: Pinnick Oxidation

pinnick_oxidation start Substrate + NaClO2 NaH2PO4 Buffer scavenger Add 2-methyl-2-butene (HOCl Scavenger) start->scavenger reaction Stir at RT (Monitor by TLC/LC-MS) scavenger->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: Acrylic Acid Derivative purification->product

Caption: Workflow for the Pinnick oxidation protocol.

Detailed Protocol: Pinnick Oxidation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (1.0 eq.).

  • Solvent System: Dissolve the starting material in a mixture of tert-butanol and water (4:1 v/v). A typical concentration is 0.1 M.

  • Reagent Addition: To the stirring solution, add sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq.) as a buffer, followed by 2-methyl-2-butene (4.0 eq.) as the scavenger.

  • Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq.) in water. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes.

  • Extraction: Acidify the mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can often be purified by recrystallization or flash column chromatography.

Selective Reduction to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

Application Note: The Luche Reduction

The reduction of an α,β-unsaturated aldehyde can yield an allylic alcohol (1,2-reduction) or a saturated aldehyde (1,4-reduction or conjugate reduction). To selectively obtain the allylic alcohol, a chemoselective reducing agent is required. Sodium borohydride (NaBH₄) alone can lead to a mixture of products. The Luche reduction, which employs NaBH₄ in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), is a highly effective method for achieving selective 1,2-reduction.[12]

The role of CeCl₃ is to act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, promoting a rapid, direct "hard" nucleophilic attack by the hydride at the C1 position, while minimizing the "soft" conjugate addition at the C3 position.[12] This method is exceptionally mild and tolerates a wide variety of functional groups.

Detailed Protocol: Luche Reduction
  • Setup: In a round-bottom flask, dissolve 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (1.0 eq.) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq.) in methanol. A typical concentration is 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Hydride Addition: Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the stirring solution. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is usually complete in under 30 minutes.

  • Work-up: Quench the reaction by the slow addition of water, followed by 1 M HCl to dissolve the cerium salts.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting allylic alcohol can be purified by flash column chromatography.

C-C Bond Formation via Horner-Wadsworth-Emmons (HWE) Olefination

Application Note: Extending the Conjugated System

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes, particularly for generating (E)-alkenes with high stereoselectivity.[13][14] The reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig ylide counterpart, leading to cleaner reactions and easier removal of the phosphate byproduct.[14]

By reacting our pyrazolyl-enal with a phosphonate reagent, the aldehyde is transformed into a new double bond, effectively extending the π-conjugated system. This is a powerful strategy for modulating the electronic and steric properties of the molecule. The stereochemical outcome is generally biased towards the thermodynamically more stable (E)-isomer.[14][15]

Reaction Pathway: Horner-Wadsworth-Emmons Olefination

hwe_reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination phosphonate Phosphonate Ester carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (e.g., NaH) aldehyde Pyrazolyl-enal intermediate Oxaphosphetane Intermediate carbanion->intermediate aldehyde->intermediate + Carbanion product (E)-Alkene Product intermediate->product byproduct Phosphate Byproduct intermediate->byproduct

Caption: Key steps in the HWE olefination reaction.

Detailed Protocol: HWE Reaction
  • Anion Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes to remove the oil, then suspend it in dry tetrahydrofuran (THF).

  • Phosphonate Addition: Cool the suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate to form an acrylate ester) (1.1 eq.) in dry THF dropwise.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, until gas evolution ceases and the solution becomes clear or a uniform suspension.

  • Aldehyde Addition: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (1.0 eq.) in dry THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alkene.

C-N Bond Formation via Reductive Amination

Application Note: Synthesis of Bioactive Amines

Reductive amination is one of the most important methods for synthesizing amines, which are ubiquitous in pharmaceuticals.[16] The process involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[17]

For this transformation, mild reducing agents that selectively reduce the C=N double bond of the iminium ion without affecting the aldehyde or the α,β-unsaturated C=C bond are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. It is less reactive than NaBH₄ and NaBH₃CN, and the reaction can often be performed as a one-pot procedure without the need to isolate the imine intermediate.[17] This protocol provides direct access to a wide range of allylic amines from the pyrazolyl-enal scaffold.

Detailed Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq.) to liberate the free amine. Add a small amount of acetic acid (0.1 eq.) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution stops.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography.

Summary of Transformations

TransformationKey ReagentsProduct Functional GroupKey Advantages
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneCarboxylic AcidHigh chemoselectivity; preserves C=C double bond.
Luche Reduction NaBH₄, CeCl₃·7H₂OAllylic AlcoholSelective 1,2-reduction; mild conditions.
HWE Olefination Phosphonate Ester, NaHAlkene (diene)High (E)-stereoselectivity; extends conjugation.
Reductive Amination R¹R²NH, NaBH(OAc)₃Allylic AmineOne-pot procedure; mild and selective reduction.

References

  • Pinnick, H. W. (1981). The Pinnick Oxidation of α,β-Unsaturated Aldehydes. Wikipedia. Available at: [Link][7]

  • Pinnick-Lindgren Oxidation. SynArchive. Available at: [Link][9]

  • Pinnick Oxidation. Orgoly. Available at: [Link][8]

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link][18]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Available at: [Link][11]

  • Direct β-C(sp3)–H Functionalization of Aliphatic Amines to α,β-Unsaturated Imines, Aldehydes, and Chromenes. ACS Publications. Available at: [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at: [Link][10]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC. Available at: [Link][4]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. Available at: [Link][13]

  • Iridium-catalysed reductive allylic amination of α,β-unsaturated aldehydes. RSC Publishing. Available at: [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. Available at: [Link][6]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. RSC Publishing. Available at: [Link][15]

  • Preparation of α,β-Unsaturated Diazoketones Employing a Horner−Wadsworth−Emmons Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link][16]

  • Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link][17]

  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. ACS Publications. Available at: [Link]

  • 1,2-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link][12]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][1]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the yield, stereoselectivity, and isolation of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal .

Synthesizing this heavily substituted


-unsaturated aldehyde requires precise thermodynamic control. The most reliable and highly scalable pathway involves a two-step sequence: a Vilsmeier-Haack formylation  of the pyrazole core, followed by a Wittig olefination  utilizing a stabilized ylide ()[1]. Below, we break down the mechanistic causality of these reactions, provide self-validating protocols, and address your most critical troubleshooting questions.
🧬 Reaction Workflow & Pathway

G SM 1,3,5-Trimethyl-1H-pyrazole VH Vilsmeier-Haack Formylation SM->VH POCl3, DMF (Electrophilic Attack) Aldehyde 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde VH->Aldehyde Aqueous Hydrolysis Wittig Wittig Olefination (120 °C, DMF) Aldehyde->Wittig Ph3P=CHCHO (Ylide Addition) Product 3-(Trimethyl-1H-pyrazol-4-yl) prop-2-enal Wittig->Product - TPPO (Elimination)

Two-step synthesis workflow for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal.

🔬 Self-Validating Experimental Protocols
Step 1: Vilsmeier-Haack Formylation to Yield 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

The electron-rich nature of the pyrazole ring makes it highly susceptible to electrophilic aromatic substitution at the C4 position.

  • Methodology:

    • In a flame-dried, nitrogen-purged flask, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

    • Add Phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise over 30 minutes. Causality: This controlled, low-temperature addition manages the highly exothermic formation of the electrophilic chloroiminium ion (Vilsmeier reagent) and prevents the thermal degradation of DMF[1].

    • Stir for 20 minutes, then add 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) dissolved in minimal DMF.

    • Gradually heat the mixture to 90 °C for 4 hours. Causality: Heating is strictly required to provide the activation energy necessary to overcome the steric hindrance of the flanking methyl groups at C3 and C5.

    • Quench by pouring into crushed ice, then slowly neutralize with aqueous NaOH to pH 8.

  • Self-Validation Checkpoint: The reaction is complete when TLC (1:1 Hexanes/EtOAc, UV 254 nm) shows complete consumption of the starting material (

    
    ) and a new, intensely UV-active product spot (
    
    
    
    ). Upon neutralization to pH 8 during the quench, the target intermediate will immediately crash out as a pale-yellow crystalline solid, physically confirming successful formylation.
Step 2: Wittig Olefination to Yield the Target Prop-2-enal

The olefination of heterocyclic aldehydes with (triphenylphosphoranylidene)acetaldehyde is notoriously sensitive to solvent and temperature ()[2].

  • Methodology:

    • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous DMF (0.5 M concentration).

    • Add (triphenylphosphoranylidene)acetaldehyde (1.2 eq.).

    • Heat the reaction mixture to 120 °C and stir overnight. Causality: Stabilized ylides lack the reactivity of standard alkyl ylides. High thermal energy is essential to drive the initial nucleophilic attack and to thermodynamically equilibrate the reversible oxaphosphetane intermediate exclusively toward the stable E-alkene ()[3].

    • Cool to room temperature, quench with water, and extract thoroughly with Ethyl Acetate (EtOAc).

  • Self-Validation Checkpoint: Visually, the reaction transitions from a cloudy suspension to a dark amber, homogeneous solution once the ylide activates at >100 °C. Post-isolation, verify the stereochemistry via

    
    H-NMR: an E-alkene product is confirmed if the newly formed vinylic protons exhibit a large trans-coupling constant (
    
    
    
    Hz), distinguishing it decisively from any minor Z-isomer impurities (
    
    
    Hz).
📊 Quantitative Optimization Data

Choosing the correct solvent and temperature for the Wittig step is the single biggest failure point for this synthesis. Below is a comparative data matrix demonstrating the causal effect of thermodynamic parameters on your final yield and isomer ratio.

SolventTemperature (°C)Ylide (Eq.)Reaction Time (h)Conversion Yield (%)E:Z Ratio
Tetrahydrofuran (THF)65 (Reflux)1.11645%75:25
Toluene110 (Reflux)1.11268%88:12
N,N-Dimethylformamide (DMF) 120 1.1 12 85% 95:5
N,N-Dimethylformamide (DMF)1201.5888%95:5

Takeaway: DMF at 120 °C provides the optimal solvating power for the polar transition state of the stabilized ylide, maximizing both overall yield and E-isomer selectivity.

🛠️ Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack formylation yield is stalling below 50%. What is causing this bottleneck? A1: This is almost universally caused by incomplete formation or premature hydrolysis of the Vilsmeier reagent. If your DMF or POCl₃ contains trace water, the chloroiminium ion will hydrolyze into unreactive formic acid derivatives before the pyrazole can attack. Solution: Distill your DMF over calcium hydride (


) prior to use, use a fresh, unopened ampoule of POCl₃, and ensure the reaction flask is strictly purged with inert gas.

Q2: The Wittig olefination is yielding an unacceptable amount of the Z-isomer. How do I maximize the E-isomer? A2: Stabilized ylides naturally favor the E-isomer, but lower reaction temperatures (e.g., running the reaction in refluxing THF at 65 °C) fail to provide enough thermal energy for the oxaphosphetane intermediates to fully equilibrate. Solution: Switch your solvent to DMF or Toluene and increase the heat to 110–120 °C. Under thermodynamic control at elevated temperatures, the sterically clashed Z-oxaphosphetane will revert to starting materials, funneling the entire reaction pathway toward the lower-energy E-alkene product[3].

Q3: I am struggling to separate triphenylphosphine oxide (TPPO) from the final prop-2-enal product using column chromatography. What is the best purification strategy? A3: TPPO frequently co-elutes with polar heterocyclic enals on bare silica gel due to intense hydrogen bonding. Solution: Do not rely entirely on chromatography. Exploit differential solubility instead. After concentrating your crude extraction, triturate the viscous residue with cold diethyl ether (


) or a 9:1 Hexanes/EtOAc mixture. The highly crystalline TPPO will crash out of solution and can be removed via vacuum filtration, leaving your highly pure pyrazole-enal in the mother liquor.

Q4: Can I use sodium hydride (NaH) to speed up the Wittig reaction? A4: No. (Triphenylphosphoranylidene)acetaldehyde is a commercially available, pre-formed stabilized ylide. Adding strong bases like NaH will cause unwanted aldol self-condensation of the ylide's aldehyde moiety, destroying your reagent and severely darkening the reaction mixture. It requires heat, not base, to drive the reaction.

📚 References
  • Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1) Source: WIPO / Google Patents (WO2017096301A1) URL:

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL:[Link]

  • Restricted Conformation Analogues of an Anthelmintic Cyclodepsipeptide Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Support Center: Purification of Pyrazole Aldehyde Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently assisted researchers in overcoming the unique challenges associated with purifying pyrazole aldehyde compounds. These molecules, while synthetically valuable, possess chemical properties that can complicate standard purification workflows. Their basic nitrogen atoms can interact strongly with acidic stationary phases like silica gel, and the aldehyde group can be sensitive to certain conditions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will explore the causality behind these problems and provide field-proven, step-by-step protocols to resolve them.

General Purification & Troubleshooting Workflow

The purification strategy for pyrazole aldehydes often requires careful consideration of the compound's stability and polarity. The following workflow provides a general decision-making framework for moving from a crude reaction mixture to a pure, isolated product.

Purification_Workflow crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc streaking Severe Streaking / Tailing? tlc->streaking Separation visible alt_phase Consider Alternative Phase (Alumina, C18) tlc->alt_phase No separation column Flash Column Chromatography streaking->column No amine_mod Add 0.5-1% Triethylamine (Et3N) to Eluent streaking->amine_mod Yes collect Collect Fractions & Analyze column->collect amine_mod->column combine Combine Pure Fractions & Evaporate collect->combine product Crude Purified Product (Solid or Oil) combine->product is_solid Is Product a Solid? product->is_solid crystallize Attempt Recrystallization is_solid->crystallize Yes final_oil Pure Product (as an oil) is_solid->final_oil No oiling_out Oiling Out? crystallize->oiling_out oil_remedy Troubleshoot Oiling Out (e.g., Slow Cool, Seed Crystal, Change Solvent) oiling_out->oil_remedy Yes final_product Pure, Crystalline Product oiling_out->final_product No, crystals form oil_remedy->crystallize

Technical Support Center: Vilsmeier-Haack Formylation of Trimethylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for scientists and drug development professionals dealing with the electrophilic formylation of substituted pyrazoles—specifically 1,3,5-trimethylpyrazole .

As a Senior Application Scientist, I often see researchers struggle with yield optimization during the synthesis of 1,3,5-trimethylpyrazole-4-carbaldehyde. While the pyrazole ring's electron-rich nature directs electrophilic attack almost exclusively to the C4 position[1], the reaction environment is highly reactive. Mismanagement of the Vilsmeier reagent (chloroiminium salt) or thermal conditions invariably triggers competing side reactions, such as alkyl-chlorination or extended enamine formation[2].

This guide unpacks the causality behind these side products and provides a self-validating framework to ensure high-purity C4-formylation.

Mechanistic Pathway & Failure Modes

Understanding why side products form requires viewing the reaction not just as a formylation, but as a competition between electrophilic aromatic substitution, alpha-proton activation, and halogenation.

VH_Pathway VR Vilsmeier Reagent (POCl3/DMF) Iminium C4-Iminium Intermediate VR->Iminium Substrate 1,3,5-Trimethylpyrazole Substrate->Iminium Controlled Temp (0-60°C) Enamine Dimethylaminovinyl Byproduct Substrate->Enamine Excess VR / >80°C (Methyl Activation) Chloro Chloromethyl Byproduct Substrate->Chloro Excess POCl3 / >80°C (Chlorination) Desired 4-Carbaldehyde Target Iminium->Desired Basic Quench (pH 7-8)

Workflow of Vilsmeier-Haack formylation on 1,3,5-trimethylpyrazole showing side-product causality.

Quantitative Diagnostics: Identifying Side Products

When your isolated yield drops or TLC shows multiple spots, analyze your crude mixture using LC-MS and ¹H-NMR. Compare your data against this diagnostic table to identify the specific mechanistic failure.

Side Product IdentityMass Shift (vs Product)¹H-NMR Diagnostic SignatureRoot Cause
5-Dimethylaminovinyl Derivative +55 DaTwo singlets at ~2.8–3.0 ppm (

) and an alkene proton doublet at ~7.0 ppm.
Over-activation of the weakly acidic C3/C5 methyl groups by excess Vilsmeier reagent[3].
Chloromethyl Derivative +34 DaLoss of a 3H singlet (~2.3 ppm) and appearance of a 2H singlet (~4.5 ppm).Excess

acting natively as a chlorinating agent rather than just an electrophile generator[4].
Trapped Iminium Salt +27 DaBroad peak at ~8.5 ppm (iminium

); extremely poor solubility in organic solvents.
Insufficient base/time during the aqueous hydrolytic quench[2].
Troubleshooting FAQs

Q1: Why is my 1,3,5-trimethylpyrazole forming a dimethylaminomethylene impurity? Cause: The 3- and 5-methyl groups on the pyrazole ring are situated in conjugation with the ring nitrogens. Under harsh conditions (temperatures


C or 

equivalents of Vilsmeier Reagent), the protons on these methyl groups exhibit slight acidity. The Vilsmeier reagent, being highly electrophilic, will attack these activated methyl groups to form a stable N,N-dimethylaminovinyl (enamine) side product[3]. Solution: Cap your reaction temperature at

C and maintain strict stoichiometry (1.2 to 1.5 equivalents of Vilsmeier reagent max).

Q2: My LC-MS shows a dominant [M+34] isotope pattern. Why is chlorination occurring? Cause: Phosphorus oxychloride (


) is a potent chlorinating agent in its own right[4]. If you use a massive excess of 

relative to DMF, unreacted

remains in the mixture. At elevated temperatures, it facilitates free-radical or electrophilic alpha-chlorination of the substrate's methyl groups. Solution: Ensure

is the limiting reagent when forming the chloroiminium salt. Pre-form the Vilsmeier reagent completely before adding your pyrazole[2].

Q3: The reaction shows 100% conversion on TLC, but my extracted yield is <30%. Where is my product? Cause: You have a phase-transfer problem driven by incomplete hydrolysis. The immediate product of the Vilsmeier-Haack reaction is a water-soluble C4-iminium salt. If your quench is too gentle or lacks sufficient base, the intermediate never collapses into the desired hydrophobic aldehyde[2]. Solution: The quench must be self-validating. Add saturated aqueous


 or a mild 

solution until the aqueous layer stabilizes at pH 7–8. Stir vigorously for at least 1 hour at room temperature to break the iminium intermediate completely before organic extraction.
Self-Validating Experimental Protocol

To eliminate side products, execute this step-by-step protocol. It incorporates built-in validation checks so you can catch deviations in real-time.

Phase 1: Electrophile Generation (The Vilsmeier Reagent)

  • In a flame-dried, argon-purged flask, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents relative to the substrate).

  • Cool the flask in an ice-salt bath to

    
    C.
    
  • Add

    
     (1.2 equivalents) dropwise over 15 minutes.
    
    • Validation Check: The reaction is highly exothermic. The solution should turn slightly yellow and increase in viscosity, confirming the successful generation of the moisture-sensitive chloroiminium salt[2].

Phase 2: Substrate Activation 4. Dissolve 1,3,5-trimethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. 5. Add the pyrazole solution dropwise to the Vilsmeier reagent, strictly maintaining the temperature below


C to prevent immediate runaway side reactions.
6. Remove the ice bath and gently heat the mixture to 

C for 2–4 hours.
  • Validation Check: Monitor via TLC. Stop heating immediately once the starting material is consumed to prevent the formation of chloromethyl or dimethylaminovinyl side products.

Phase 3: Hydrolytic Cleavage & Extraction 7. Cool the mixture back to


C and slowly pour it over crushed ice.
8. Critical Step:  Slowly add saturated aqueous 

dropwise under vigorous stirring until the effervescence ceases.
  • Validation Check: Test the aqueous phase with pH paper; it must register between pH 7 and 8[2]. Stir the neutralized emulsion for 1 hour at room temperature. The breakdown of the iminium salt into the aldehyde is visually confirmed when the cloudy emulsion begins to clear and an organic oily precipitate (or solid) forms.

  • Saturate the aqueous layer with NaCl (brine) to force the product out of the water, and extract

    
     with Ethyl Acetate or Dichloromethane[2]. Dry over 
    
    
    
    and concentrate in vacuo.
References
  • Ansari, A., et al. "Current status of pyrazole and its biological activities." Journal of Advanced Pharmaceutical Technology & Research, [Link]

  • Oliveria, et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds." European Journal of Organic Chemistry, [Link]

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Stability of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal in DMSO solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability in DMSO Solutions for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address stability challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO) solutions. As Senior Application Scientists, we have designed this resource to explain not just the how, but the why, ensuring your experiments are built on a foundation of chemical understanding and best practices.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section covers the most common initial questions regarding the proper handling and storage of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal as both a solid and in DMSO solution.

Q1: How should I store the solid (neat) compound for maximum long-term stability?

A1: For optimal long-term stability, the solid compound should be stored under conditions that minimize exposure to atmospheric oxygen, moisture, and light.[1] Pyrazole derivatives, particularly those with reactive functional groups, can be susceptible to degradation over time.

ParameterRecommended ConditionRationale
Temperature -20°CSlows down potential degradation pathways, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which is a common cause of discoloration (e.g., turning brown) in pyrazole compounds.[1][2]
Moisture In a desiccatorPrevents hydrolysis and potential tautomeric interconversion facilitated by water.[1]
Light Amber glass vial or wrapped in foilProtects against photodegradation, a known issue for α,β-unsaturated aldehydes.[1][3]

Q2: What are the critical best practices for preparing and storing stock solutions in DMSO?

A2: Preparing a stable DMSO stock solution is paramount for reproducible experimental results. The primary concerns are the purity of the DMSO and the storage procedure.

  • Use High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water can act as a nucleophile, potentially leading to the hydration of the α,β-unsaturated system or hydrolysis of other labile groups. Always use a fresh bottle of anhydrous (≥99.9%) DMSO or one that has been properly stored to prevent moisture ingress.[5][6]

  • Aliquot into Single-Use Vials: To prevent issues related to multiple freeze-thaw cycles, it is strongly recommended to aliquot the stock solution into smaller, single-use volumes.[4] This practice minimizes temperature fluctuations that can cause the compound to precipitate out of solution and reduces the frequency of exposing the stock to atmospheric moisture.[4][5]

  • Store at -20°C or -80°C: Storing DMSO stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) is crucial for slowing down the rate of any potential chemical degradation.[4]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems that users may encounter, providing potential causes and actionable solutions.

Q3: My DMSO solution of the compound has turned yellow or brown. What is causing this discoloration?

A3: A change in color, typically to yellow or brown, is a strong indicator of chemical degradation.[1] For a molecule like 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal, there are two primary suspects:

  • Oxidation: The pyrazole ring and the aldehyde group can be susceptible to oxidation, leading to the formation of colored byproducts.[1][2] This is often accelerated by exposure to air (oxygen).

  • Polymerization: α,β-unsaturated aldehydes are known to be light-sensitive and can undergo spontaneous polymerization, which often results in colored, higher molecular weight materials.[3]

Troubleshooting Steps:

  • Confirm Inert Storage: Ensure your solutions are stored under an inert atmosphere if possible and in tightly sealed vials to minimize headspace and oxygen exposure.

  • Protect from Light: Always store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil).

  • Prepare Fresh: If discoloration is observed, it is best to discard the solution and prepare a fresh stock from solid material, adhering to the best practices in Q2.

Q4: I am observing new peaks in my HPLC or NMR analysis of a stored DMSO solution. What are they?

A4: The appearance of new analytical peaks is definitive evidence of degradation or transformation.[1] Besides oxidation and polymerization, other chemical pathways may be occurring.

Potential_Degradation_Pathways Parent 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal Oxidation Oxidized Products (e.g., Carboxylic Acid) Parent->Oxidation O₂ / Light Michael_Adduct Michael Adduct (e.g., with H2O) Parent->Michael_Adduct H₂O (from non-anhydrous DMSO) Polymer Polymerization Products Parent->Polymer Light / Heat DMSO_Adduct DMSO-Related Adducts (especially under non-neutral pH) Parent->DMSO_Adduct Acid/Base Contaminants

Caption: Potential degradation pathways for the compound in DMSO.

  • Michael Addition: The α,β-unsaturated system is an electrophilic Michael acceptor. Nucleophiles, including water absorbed by the DMSO, can add across the double bond.[7]

  • Reactions with DMSO: While generally stable, DMSO can react with certain compounds, particularly under non-neutral conditions (acidic or basic catalysis) or in the presence of strong electrophiles.[8][9][10] Aldehydes can form adducts with DMSO.[9]

Troubleshooting Steps:

  • Use Anhydrous DMSO: Re-run the experiment with fresh, high-purity anhydrous DMSO to rule out water-mediated degradation.

  • Check pH: Ensure no acidic or basic contaminants have been introduced into your solution.

  • Perform a Stability Study: To systematically identify the cause, conduct a controlled stability study as outlined in Section 3.

Q5: My bioassay results are inconsistent when using the same stock solution over time. Could this be a stability issue?

A5: Yes, inconsistent results are a classic symptom of compound instability.[4] If the concentration of the active parent compound is decreasing over time due to degradation, its apparent potency in an assay will also decrease. This highlights the importance of not only chemical purity but also concentration integrity.

Troubleshooting Steps:

  • Implement Aliquoting: If you are not already, immediately switch to storing the compound in single-use aliquots to avoid freeze-thaw cycles.[4]

  • Analyze Purity Before Use: Before a critical experiment, re-analyze the purity of an aliquot from the same batch using a quick method like HPLC-UV to confirm its integrity.

  • Prepare Fresh Solutions: The most reliable practice is to prepare fresh DMSO solutions more frequently or even daily for highly sensitive experiments.[5]

Section 3: Experimental Protocols for Stability Assessment

To provide definitive answers about the stability of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal under your specific experimental conditions, we recommend performing a formal stability study. These self-validating protocols will allow you to quantify the rate of degradation.

HPLC_Stability_Workflow Start Prepare fresh stock solution in anhydrous DMSO (e.g., 10 mM) T0 Time-Zero (T=0) Analysis: Immediately dilute an aliquot and analyze by HPLC-UV. Start->T0 Store Aliquot remaining stock into multiple vials and store under defined conditions (e.g., -20°C, 4°C, RT). Start->Store Data Calculate % Remaining: (Peak Area at Tx / Peak Area at T0) * 100 Timepoints At predetermined time points (e.g., 24h, 48h, 1 week), retrieve one vial from each condition. Store->Timepoints Analysis Analyze each time-point sample using the identical HPLC method. Timepoints->Analysis Analysis->Data Plot Plot '% Remaining' vs. Time to determine degradation rate. Data->Plot

Caption: Experimental workflow for an HPLC-based stability study.

Protocol 1: Assessing Stability using HPLC-UV

This method provides a quantitative measure of the parent compound remaining over time.[4][11]

Objective: To determine the percentage of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal remaining in a DMSO solution under specific storage conditions.

Materials:

  • 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal solid

  • Anhydrous DMSO (≥99.9% purity)

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (HPLC grade) and water (HPLC grade)

  • Autosampler vials (amber glass recommended)

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.[4]

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with your mobile phase to a suitable concentration for HPLC analysis (e.g., to 10-50 µM). Inject this sample and record the peak area of the parent compound. This serves as your 100% integrity baseline.[11]

  • Storage: Aliquot the remaining stock solution into multiple amber vials, seal tightly, and store them under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), retrieve one vial from each storage condition. Allow it to fully thaw and reach room temperature before analysis.

  • Sample Preparation & Analysis: Prepare a sample for injection from the thawed vial using the exact same dilution as for the Time 0 sample. Analyze it using the identical HPLC method.

  • Data Analysis: For each time point, calculate the percentage of the compound remaining by comparing its peak area to the average peak area from the Time 0 analysis:

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) × 100

    • Plot the results to visualize the degradation kinetics.

Protocol 2: Qualitative Stability Assessment by ¹H NMR

This method is useful for quickly detecting the formation of new species by observing changes in the proton NMR spectrum.[12]

Objective: To monitor for the appearance of new signals or changes in the relative integrals of existing signals over time.

Materials:

  • 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal solid

  • DMSO-d₆ (deuterated DMSO), anhydrous

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare an NMR sample by dissolving a few milligrams of the compound in anhydrous DMSO-d₆ directly in an NMR tube to a typical concentration (e.g., 5-10 mg/mL).

  • Initial Spectrum (T=0): Acquire a high-quality ¹H NMR spectrum immediately after preparation. This is your baseline. Pay close attention to the characteristic aldehyde proton signal, which is expected to be a doublet around δ 9.5-10.0 ppm.[3][13]

  • Incubation: Store the NMR tube under the desired test condition (e.g., on the benchtop, protected from light).

  • Time-Point Analysis: Re-acquire the ¹H NMR spectrum at regular intervals (e.g., every 24 hours for a week).

  • Data Analysis: Compare the spectra over time. Look for:

    • A decrease in the integral of the parent compound's signals.

    • The appearance of new signals, which would indicate degradation products.

    • Changes in the multiplicity or chemical shift of signals.

References
  • The Reactions of DMSO with Arylaldehydes in the Presence of Sodium Hydride. Journal of the Chinese Chemical Society. Available at: [Link]

  • Condensation reactions in dimethyl sulfoxide solution and sulfoxides. Google Patents.
  • Alcohol Reactions: Swern Oxidation using DMSO. OrgoSolver. Available at: [Link]

  • Condensation Reactions of Aromatic Aldehydes in Dimethyl Sulfoxide Solution. Asymmetric Tricarbon Condensation Involving Dimethy. Sciencemadness.org. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • DMSO Physical Properties. gChem. Available at: [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Dimethyl sulfoxide. Sciencemadness Wiki. Available at: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • NMR spectra of the dialdehydes 9 (DMSO-d6) (right) and 10 (CDCl3) (left). ResearchGate. Available at: [Link]

  • The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. PubMed. Available at: [Link]

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  • NMR 1 H and APT spectra in DMSO-d6 of total product mixtures from BF. ResearchGate. Available at: [Link]

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  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. Available at: [Link]

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Technical Support Center: Preventing Dimerization of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile pyrazole-based aldehyde in their synthetic workflows. Due to its chemical structure as an α,β-unsaturated aldehyde, this compound has a known propensity to dimerize, which can complicate reactions and impact yields. This guide provides in-depth troubleshooting advice and detailed protocols to mitigate this issue, ensuring the integrity and reactivity of your starting material.

Understanding the Challenge: The Dimerization of an α,β-Unsaturated Aldehyde

The core issue with 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal lies in its reactive nature. As an α,β-unsaturated aldehyde, it contains both a dienophile (the C=C double bond) and a diene (the C=C-C=O system), making it susceptible to a [4+2] cycloaddition, or Diels-Alder reaction, with itself. This dimerization leads to the formation of an unwanted side product, depleting the active aldehyde and potentially interfering with subsequent reactions.

The trimethyl-substituted pyrazole ring also influences the electronic properties of the propenal moiety. The pyrazole ring system is generally stable.[1][2] The nitrogen atoms in the pyrazole ring can influence the electron density of the conjugated system, which can affect the rate and equilibrium of the dimerization process.

Dimerization cluster_monomer Monomer A cluster_monomer2 Monomer B Monomer_A 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal (Diene) Dimer Dimer Product ([4+2] Cycloadduct) Monomer_A->Dimer [4+2] Cycloaddition Monomer_B 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal (Dienophile) Monomer_B->Dimer caption Diels-Alder Dimerization Pathway.

Figure 1. A simplified diagram illustrating the Diels-Alder dimerization of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal, where one monomer acts as the diene and another as the dienophile.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and use of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal.

Q1: I've noticed a decrease in the purity of my aldehyde over time, even when stored in the freezer. What is happening?

A1: This is a classic sign of dimerization. Even at low temperatures, the dimerization reaction can proceed, albeit at a slower rate. Aldehydes, in general, are susceptible to degradation, including polymerization and oxidation.[3][4] For α,β-unsaturated aldehydes like yours, Diels-Alder self-dimerization is a common degradation pathway.[5][6][7]

Troubleshooting Steps:

  • Confirm Dimerization: Re-analyze your sample using ¹H NMR and Mass Spectrometry. The dimer will have a molecular weight double that of the monomer, and the NMR spectrum will show a more complex set of signals corresponding to the new cyclic structure.

  • Implement Stricter Storage: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at or below -20°C.[4]

  • Consider Solvent Effects: The solvent used for storage can influence stability. Non-polar solvents may be preferable for long-term storage as they can slow down bimolecular reactions like dimerization.[8][9]

Q2: My reaction yield is consistently lower than expected. Could dimerization of the starting material be the cause?

A2: Absolutely. If a significant portion of your starting aldehyde has dimerized, you are effectively starting with less of the active reagent. This will directly and negatively impact your reaction yield.

Troubleshooting Steps:

  • Assess Purity Before Use: Always check the purity of the aldehyde by a quick analytical method (like TLC or ¹H NMR) before starting your reaction.

  • Fresh is Best: If possible, use freshly synthesized or purified aldehyde for your reactions to minimize the presence of the dimer.

  • In Situ Generation: For highly sensitive applications, consider synthesizing the aldehyde and using it immediately in the next step without isolation. While this requires careful planning, it can circumvent storage-related degradation.[10]

Q3: How can I prevent or minimize dimerization during my experiments?

A3: Preventing dimerization involves controlling the experimental conditions to disfavor the [4+2] cycloaddition reaction.

Key Strategies:

  • Temperature Control: Lowering the reaction temperature can significantly slow the rate of dimerization.[11][12] However, this must be balanced with the required activation energy of your primary reaction.

  • Concentration Management: Dimerization is a second-order reaction, meaning its rate is proportional to the square of the aldehyde's concentration. Running your reaction at a lower concentration can disfavor dimerization. This can be achieved by slow addition of the aldehyde to the reaction mixture.

  • Inert Atmosphere: Aldehydes are sensitive to oxidation by atmospheric oxygen, which can sometimes catalyze degradation pathways.[3] Always handle the compound under an inert atmosphere of nitrogen or argon.[13][14][15][16]

  • Use of Inhibitors: Small amounts of radical inhibitors or antioxidants can sometimes help to prevent polymerization and other degradation pathways. Phenolic compounds are known for their antioxidant properties.[17][18][19] Common examples include Butylated Hydroxytoluene (BHT) or hydroquinone.[20] However, you must first confirm that these additives do not interfere with your desired reaction.

ParameterRecommendation to Minimize DimerizationRationale
Storage Temperature ≤ -20°CReduces the rate of the dimerization reaction.[21][22]
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation, which can catalyze degradation.[3]
Reaction Concentration As low as practically possibleDimerization is a bimolecular reaction; lower concentrations reduce the rate.
Solvent Choice Aprotic, non-polar solvents may be preferableSolvent polarity can influence reaction kinetics.[8][9][23]
Additives Consider small amounts of BHT or hydroquinoneScavenge free radicals that can initiate polymerization.[20]

Q4: Can I reverse the dimerization to recover the monomeric aldehyde?

A4: Reversing a Diels-Alder reaction is known as a retro-Diels-Alder reaction. This process is often thermodynamically unfavorable and typically requires high temperatures. The required heat may degrade your compound through other pathways. While theoretically possible, it is generally more practical to prevent dimerization in the first place or to purify the remaining monomer from the dimer.

Experimental Protocols

Protocol 1: Synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal

This protocol is a general guideline for the synthesis of the target compound, often prepared via a Claisen-Schmidt condensation.[24]

  • Step 1: Reaction Setup

    • To a stirred solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add an appropriate ketone (e.g., acetone) (1.1 equivalents).

    • Cool the mixture to 0-5°C in an ice bath.

  • Step 2: Base Addition

    • Slowly add an aqueous solution of a base (e.g., NaOH or KOH) dropwise, maintaining the temperature below 10°C.

  • Step 3: Reaction Monitoring

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.

  • Step 4: Workup and Isolation

    • Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., HCl).

    • The product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Handling and Storage of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Proper handling and storage are critical to maintaining the purity and reactivity of this compound.[4][13][14]

  • Step 1: Inert Atmosphere Handling

    • All transfers and handling of the pure compound should be performed under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[15][16]

  • Step 2: Solvent Degassing

    • If preparing a stock solution, use a degassed solvent. A common method is the freeze-pump-thaw technique.[15]

  • Step 3: Storage

    • For long-term storage, dissolve the compound in a minimal amount of a dry, degassed, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) in a vial equipped with a septum-lined cap.

    • Flush the headspace with argon or nitrogen before sealing.

    • Store the vial at ≤ -20°C in the dark.[4]

  • Step 4: Use

    • When required, withdraw the desired amount of the solution using a gas-tight syringe that has been flushed with an inert gas.[13][14]

Workflow cluster_synthesis Synthesis cluster_handling Handling & Storage cluster_reaction Reaction Synthesis Synthesize Aldehyde Purification Purify via Chromatography Synthesis->Purification Inert_Atmosphere Handle under N2/Ar Purification->Inert_Atmosphere Transfer Degas_Solvent Use Degassed Solvents Inert_Atmosphere->Degas_Solvent Store_Cold Store at ≤ -20°C Degas_Solvent->Store_Cold Purity_Check Check Purity (NMR/TLC) Store_Cold->Purity_Check Before Use Slow_Addition Slow Addition to Reaction Purity_Check->Slow_Addition Low_Temp Maintain Low Temperature Slow_Addition->Low_Temp Proceed with Reaction Proceed with Reaction Low_Temp->Proceed with Reaction caption Recommended Workflow for Using the Aldehyde.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal analogs. These molecules, which belong to the broader family of chalcones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents.[1][2][3] By systematically dissecting the chemical scaffold, we aim to provide researchers and drug development professionals with a clear understanding of how structural modifications influence biological efficacy. This document will delve into the synthetic rationale, comparative biological data, and key experimental protocols, offering a comprehensive resource for the rational design of next-generation therapeutics based on this versatile pyrazole-chalcone core.

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[4][5][6] When hybridized with the α,β-unsaturated enone system of a chalcone, the resulting scaffold presents a unique opportunity for fine-tuning biological activity through targeted chemical modifications.[7]

General Synthesis: The Claisen-Schmidt Condensation

The synthesis of these pyrazole-based chalcones is typically achieved through a modified Claisen-Schmidt condensation reaction.[1][4] This reliable method involves the base-catalyzed reaction of a substituted 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with an appropriate acetophenone derivative. The use of polyethylene glycol (PEG-400) as a green reaction medium has also been reported, offering an environmentally friendly alternative.[4][8]

Below is a generalized workflow for the synthesis of these analogs.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions pyrazole_aldehyde 1,3,5-Trimethyl-1H- pyrazole-4-carbaldehyde reaction Claisen-Schmidt Condensation pyrazole_aldehyde->reaction acetophenone Substituted Acetophenone acetophenone->reaction product 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)- 1-(substituted-phenyl)prop-2-en-1-one reaction->product Yields: 47.8% to 88.4% base Base Catalyst (e.g., NaOH) base->reaction solvent Solvent (e.g., Ethanol, PEG-400) solvent->reaction

Caption: General workflow for the synthesis of pyrazole-chalcone analogs.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic and other biological activities of these pyrazole-chalcone hybrids are highly dependent on the nature and position of substituents on the aromatic rings. The following sections dissect the key SAR findings from various studies.

Impact of Substituents on the Phenyl Ring (Ring B)

The phenyl ring derived from the acetophenone starting material offers a prime location for structural modification. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored, with their effects on anticancer activity being a key focus.

A study on a series of diphenyl pyrazole-chalcone derivatives revealed that the nature of the substituent on the phenyl ring significantly influences cytotoxicity against various cancer cell lines.[9] Generally, compounds with electron-withdrawing groups such as halogens (Cl, F) or nitro groups tend to exhibit enhanced cytotoxic activity. Conversely, the introduction of bulky electron-donating groups can sometimes be detrimental to activity.

The table below summarizes the in vitro cytotoxic activity (IC50) of representative analogs against a panel of human cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Analog 1 4-HMCF-7 (Breast)>100[2]
Analog 2 4-ClMCF-7 (Breast)10.0[9]
Analog 3 4-NO2HepG2 (Liver)57.9[7]
Analog 4 4-OCH3A549 (Lung)>100[9]
Analog 5 2,4-diClHNO-97 (Head & Neck)10.56[9]
Analog 6 4-FHCT-116 (Colon)3.9[2]

This table is a composite representation based on data from multiple sources to illustrate SAR trends.

From the data, a clear trend emerges:

  • Unsubstituted Phenyl Ring (Analog 1): Generally shows weak activity.

  • Electron-Withdrawing Groups (Analogs 2, 3, 5, 6): The presence of halogens (Cl, F) or a nitro group at the para-position of the phenyl ring consistently enhances cytotoxic potency. Dihalogenation (Analog 5) can also lead to potent compounds.

  • Electron-Donating Groups (Analog 4): A methoxy group at the para-position often leads to a significant decrease or loss of activity.

cluster_activity Biological Activity SAR_Summary SAR of Phenyl Ring Substituents Unsubstituted: Low Activity Electron-Withdrawing Groups (Cl, F, NO2): Increased Activity Electron-Donating Groups (OCH3): Decreased Activity High_Activity High Cytotoxicity SAR_Summary:f1->High_Activity Low_Activity Low Cytotoxicity SAR_Summary:f0->Low_Activity SAR_Summary:f2->Low_Activity

Caption: Key SAR takeaways for phenyl ring substitutions.

Potential Mechanisms of Action

The biological activity of these pyrazole-chalcone analogs is often attributed to their ability to interact with various cellular targets. The α,β-unsaturated enone moiety is a Michael acceptor and can covalently bind to nucleophilic residues (like cysteine) in proteins. Several potential mechanisms of action have been proposed for this class of compounds:

  • Inhibition of Protein Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors.[10][11] Analogs of this scaffold may target key kinases in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12]

  • Tubulin Polymerization Inhibition: Chalcones are known to interfere with microtubule dynamics, a validated anticancer strategy.[11][13] Some pyrazole-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[7] This is often characterized by the activation of caspases, downregulation of anti-apoptotic proteins (like Bcl-2), and upregulation of pro-apoptotic proteins (like BAX).[12]

cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Pyrazole-Chalcone Analog kinase Protein Kinases (EGFR, VEGFR) compound->kinase tubulin Tubulin Polymerization compound->tubulin apoptosis Apoptotic Pathways compound->apoptosis proliferation Inhibition of Cell Proliferation kinase->proliferation cycle_arrest Cell Cycle Arrest tubulin->cycle_arrest cell_death Apoptotic Cell Death apoptosis->cell_death

Caption: Potential mechanisms of action for pyrazole-chalcone analogs.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-(substituted-phenyl)prop-2-en-1-one

This protocol is adapted from procedures described for Claisen-Schmidt condensations of pyrazole aldehydes.[4][8]

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Substituted acetophenone

  • Ethanol or PEG-400

  • Aqueous Sodium Hydroxide (20-50%)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts (e.g., 1 mmol) of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and the desired substituted acetophenone in a minimal amount of the chosen solvent (e.g., 15 mL of ethanol or PEG-400) in a round-bottom flask.

  • Slowly add the aqueous sodium hydroxide solution (e.g., 1 mL) to the reaction mixture while stirring.

  • Continue stirring the mixture at room temperature or a slightly elevated temperature (40-50°C) for 1-3 hours.[8]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (e.g., 100 mL) with constant stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone analog.

  • Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The trans conformation is typically confirmed by two doublet peaks with coupling constants around 15.6 Hz in the ¹H-NMR spectrum.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for preliminary cytotoxicity screening.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (pyrazole-chalcone analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal scaffold is a highly promising framework for the development of novel therapeutic agents, particularly in oncology. SAR studies consistently demonstrate that the biological activity of these analogs can be significantly enhanced by introducing electron-withdrawing substituents, such as halogens, onto the terminal phenyl ring.[2][9] The α,β-unsaturated carbonyl moiety is crucial for activity, likely acting as a Michael acceptor to engage with biological targets.

Future research should focus on:

  • Exploring a wider range of substitutions: Investigating diverse heterocyclic rings in place of the phenyl ring could yield compounds with novel activity profiles.

  • Mechanism deconvolution: Elucidating the precise molecular targets for the most potent analogs will be critical for their advancement as clinical candidates.

  • Pharmacokinetic profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is a necessary next step in the drug development pipeline.

By leveraging the clear SAR principles outlined in this guide, medicinal chemists can more effectively design and synthesize next-generation pyrazole-chalcone analogs with improved potency and selectivity.

References

  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. Available at: [Link]

  • Synthesis and biological evaluation of a novel series of chalcones incorporated pyrazole moiety as anticancer and antimicrobial agents. PubMed. Available at: [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Taylor & Francis Online. Available at: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. Available at: [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

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  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

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  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationships of 3,5-diaryl-1H-pyrazoles as Inhibitors of Arylamine N-acetyltransferase. PubMed. Available at: [Link]

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  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. Available at: [Link]

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A Mechanistic Showdown: The Established COX-2 Inhibitor Celecoxib Versus a Novel Pyrazole Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Inflammation and Drug Discovery

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, offering potent and selective COX-2 inhibition.[3][4] This guide delves into a comparative analysis of the well-established mechanism of action of Celecoxib against that of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal, a novel pyrazole derivative. While specific experimental data for this novel compound is not yet widely available, its structural features, particularly the pyrazole core, allow for a mechanistically insightful comparison based on the extensive research into this class of molecules.[5][6]

The Established Paradigm: Celecoxib's Selective COX-2 Inhibition

Celecoxib's therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent stem from its selective and reversible inhibition of the COX-2 enzyme.[1][3] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin precursors.[7] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is an inducible enzyme that is upregulated during inflammation.[5][8]

Celecoxib's selectivity for COX-2 is attributed to its chemical structure, specifically its polar sulfonamide side chain.[1][7] This side chain binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform. This specific interaction allows Celecoxib to be approximately 10-20 times more selective for COX-2 over COX-1, thereby reducing inflammation and pain with a lower incidence of gastrointestinal adverse effects compared to non-selective NSAIDs.[1] Beyond its anti-inflammatory role, Celecoxib has also been investigated for its anti-cancer properties, which may involve both COX-2 dependent and independent pathways.[1][9]

Signaling Pathway of COX-2 Mediated Inflammation and Celecoxib's Point of Intervention

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Precursor to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates PLA2->Phospholipids Acts on Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and Celecoxib's inhibitory action.

The Challenger: 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal - A Hypothesized Mechanism

While direct experimental evidence for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal is limited, its core pyrazole structure is a well-established pharmacophore for COX-2 inhibition.[5][6][10] It is therefore hypothesized that this compound also functions as a selective COX-2 inhibitor. The trimethyl-substituted pyrazole ring likely serves as the central scaffold for binding to the COX-2 active site. The prop-2-enal moiety, an α,β-unsaturated aldehyde, could potentially interact with the enzyme through various non-covalent or even covalent interactions, which would need to be experimentally determined.

The key to its selectivity would likely reside in the overall three-dimensional shape and electrostatic properties conferred by the trimethylpyrazole and the prop-2-enal groups, allowing it to fit preferentially into the larger, more accommodating active site of COX-2 compared to COX-1.

Comparative Mechanistic Overview

FeatureCelecoxib3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (Hypothesized)
Primary Target Cyclooxygenase-2 (COX-2)[1][3]Cyclooxygenase-2 (COX-2)
Core Scaffold Diaryl-substituted pyrazole[3]Trimethyl-substituted pyrazole
Key Functional Group for Selectivity Sulfonamide side chain[1][7]To be determined, likely overall molecular conformation
Mechanism of Inhibition Reversible, selective inhibition[1]Likely selective inhibition; reversibility to be determined
Downstream Effect Decreased prostaglandin synthesis[7][9]Decreased prostaglandin synthesis
Therapeutic Outcome Anti-inflammatory, analgesic, antipyretic[3]Potentially anti-inflammatory, analgesic, antipyretic

Experimental Protocols for Comparative Evaluation

To empirically validate and compare the mechanism of action of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal against Celecoxib, a series of in vitro and cell-based assays are required.

Experimental Workflow for Comparative Analysis

Start Compound Synthesis and Characterization COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Data_Analysis IC50 Determination and Selectivity Index Calculation COX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with Celecoxib or Novel Pyrazole Derivative LPS_Stimulation->Compound_Treatment PGE2_Assay PGE2 Quantification (ELISA) Compound_Treatment->PGE2_Assay PGE2_Assay->Data_Analysis Conclusion Comparative Mechanistic Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing COX-2 inhibitors.

Detailed Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (Celecoxib and 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (Celecoxib) in DMSO.

  • In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the mixture for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Detailed Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Assay

This assay assesses the ability of a compound to inhibit COX-2 activity in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds (Celecoxib and 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal)

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or Celecoxib for 1 hour.

  • Induce COX-2 expression by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of PGE2 production for each compound.

Conclusion

Celecoxib's mechanism as a selective COX-2 inhibitor is well-defined and serves as a crucial benchmark for the development of new anti-inflammatory agents. The novel compound, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal, by virtue of its pyrazole scaffold, is a promising candidate for a new generation of COX-2 inhibitors. The experimental protocols outlined above provide a clear path for elucidating its precise mechanism of action and selectivity profile, allowing for a direct and robust comparison with Celecoxib. Such studies are essential for advancing the field of anti-inflammatory drug discovery and developing safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its broad spectrum of biological activities.[1][2][3] Pyrazoles, as five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a synthetically versatile framework for developing therapeutic agents targeting everything from cancer to inflammation.[4][5][6] However, the efficacy of a pyrazole-based compound is not solely determined by its core structure; it is profoundly influenced by the arrangement of substituents around the ring—a concept known as isomerism.

This guide provides an in-depth comparative analysis of pyrazole isomers, moving beyond a simple catalog of activities to explore the causal relationships between isomeric structures and their performance in key biological assays. We will dissect how subtle changes in substitution patterns can lead to significant shifts in biological outcomes, offering field-proven insights into making informed decisions during the drug discovery process. By grounding our discussion in authoritative data and providing detailed, reproducible experimental protocols, this guide aims to be a self-validating system for researchers navigating the complex world of pyrazole-based drug development.

The Isomeric Advantage: How Structure Dictates Function

The term "isomer" refers to molecules that share the same molecular formula but have a different arrangement of atoms. In the context of pyrazoles, this most often relates to the position of substituents on the ring. For instance, a disubstituted pyrazole can exist in multiple isomeric forms depending on the relative positions of the substituents on the carbon and nitrogen atoms. This structural nuance is critical because the specific three-dimensional shape and electronic distribution of a molecule govern its interaction with biological targets like enzymes and receptors.[7][8]

The strategic placement of a functional group can:

  • Enhance Binding Affinity: By positioning a group to form a key hydrogen bond or hydrophobic interaction within a target's active site.

  • Improve Selectivity: By designing a structure that fits the unique topology of one enzyme over another, reducing off-target effects. For example, the development of selective COX-2 inhibitors like Celecoxib hinges on the specific arrangement of substituents on the pyrazole core.[3][9]

  • Modify Physicochemical Properties: Altering properties like solubility and metabolic stability, which are crucial for a compound's pharmacokinetic profile.[8][10]

A classic bioisosteric comparison is between pyrazole (a 1,2-diazole) and its structural isomer imidazole (a 1,3-diazole).[11] While both are privileged scaffolds in medicinal chemistry, the different placement of the nitrogen atoms results in distinct electronic properties and basicity, influencing their biological target interactions and overall efficacy.[9][10][12]

Comparative Analysis in Oncology: Kinase Inhibition

A primary area where pyrazole isomers have demonstrated differential activity is in the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[13][14][15] Many pyrazole derivatives function as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate.[13] The precise arrangement of substituents on the pyrazole ring is paramount for achieving potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies consistently reveal that the nature and position of substituents on the pyrazole ring can dramatically alter anticancer potency.[16][17] For example, in a series of pyrazole-naphthalene analogs tested against MCF-7 breast cancer cells, one specific analog demonstrated an IC₅₀ value five times more potent than the standard drug cisplatin, highlighting the impact of its unique substitution pattern.[5] Similarly, studies on pyrazolo[1,5-a]pyrimidines showed that specific isomers exhibited potent cytotoxicity against colon, liver, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[18]

The following diagram illustrates the core pyrazole structure and highlights the positions where isomeric variations in substituents can occur.

Caption: Isomeric variations at R1, R3, R4, and R5 dictate biological activity.

Quantitative Comparison of Pyrazole Isomers as Kinase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's potency. The table below synthesizes data from various studies to illustrate how different pyrazole-based structures exhibit varying inhibitory activities against key cancer-related kinases.

Compound Class/IsomerTarget Kinase(s)IC₅₀ (µM)Target Cancer Cell Line(s)Reference(s)
Pyrazolo[1,5-a]pyrimidine (Isomer 50)EGFR & VEGFR-20.09 & 0.23HepG2 (Hepatocellular Carcinoma)[5]
Pyrazolone-Pyrazole Hybrid (Isomer 27)VEGFR-20.83MCF-7 (Breast Cancer)[5]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole (Isomer 10e)JAK2/3, Aurora A/B0.057 - 0.939Not specified[19]
Indole-Pyrazole Hybrid (Isomer 33)CDK20.074HCT116, MCF7, HepG2, A549[5]
Pyrazole-Naphthalene Analog (Isomer 10)Tubulin Polymerization4.6MCF-7 (Breast Cancer)[5]

Note: This table is a synthesis of representative data. Direct comparison is complex as assay conditions may vary between studies.

Experimental Protocols: A Foundation for Reproducible Data

The trustworthiness of any comparative analysis rests on the quality and reproducibility of the underlying experimental data.[20] Here, we provide detailed, step-by-step protocols for two common assays used to evaluate the anticancer activity of pyrazole isomers.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seeding 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) adhesion 2. Overnight Incubation (Allow cells to adhere) seeding->adhesion treatment 3. Compound Addition (Serial dilutions of pyrazole isomers) adhesion->treatment incubation 4. Incubation (e.g., 72 hours at 37°C, 5% CO₂) treatment->incubation add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubation->add_mtt incubate_mtt 6. Incubate (2-4 hours) (Allow formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO or Detergent) incubate_mtt->solubilize read 8. Read Absorbance (570 nm on a plate reader) solubilize->read calculate 9. Calculate % Viability & IC₅₀ read->calculate

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[23] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each pyrazole isomer in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole isomers.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours.[23] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.[21] Mix gently by shaking on an orbital shaker for about 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[21][24]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

To directly measure the inhibitory effect of pyrazole isomers on a specific kinase, a biochemical assay like the ADP-Glo™ Kinase Assay is often employed.[13] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[25][26]

Principle of the Assay:

The assay is a two-step process. First, the kinase reaction occurs, where the kinase phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal. A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal.[26]

Kinase_Pathway cluster_signaling Simplified Kinase Signaling cluster_inhibition Site of Action cluster_inhibitor Inhibition Mechanism Kinase Protein Kinase (e.g., EGFR, CDK2) ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Response Cell_Response PhosphoSubstrate->Cell_Response Downstream Signaling Inhibitor Pyrazole Isomer Inhibitor->Kinase Blocks ATP Binding Site

Caption: Pyrazole isomers often inhibit kinases by blocking the ATP binding site.

Detailed Protocol (384-well format):

  • Compound Preparation: Perform serial dilutions of the pyrazole isomer stock solutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).[13]

  • Reaction Setup:

    • Prepare a master mix containing the target kinase and its specific substrate in a kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to the wells of a 384-well plate.

    • Using acoustic dispensing or a pin tool, transfer a small volume (e.g., 2.5 nL) of the serially diluted compounds or DMSO (vehicle control) to the respective wells.[13]

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for that specific kinase. Mix gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The comparative analysis of pyrazole isomers is a testament to the principle that in drug design, subtle structural modifications can yield profound differences in biological activity. As demonstrated in the context of anticancer research, the specific placement of substituents around the pyrazole ring is a critical determinant of a compound's ability to inhibit key targets like protein kinases. The choice between isomers is not arbitrary but a strategic decision based on a deep understanding of structure-activity relationships.

For researchers in the field, the path forward involves the continued rational design of novel pyrazole isomers, guided by computational modeling and a robust understanding of target biology.[27][28] The meticulous application of standardized, reproducible biological assays, such as the MTT and kinase inhibition protocols detailed here, is paramount for generating high-quality, comparable data. This rigorous approach will undoubtedly accelerate the discovery and development of next-generation pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles.

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Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal Against a Comprehensive Kinase Panel

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount objective. The extensive structural homology within the human kinome presents a significant challenge, often leading to off-target activities that can result in unforeseen side effects or diminished therapeutic efficacy. Therefore, a thorough understanding of a compound's selectivity profile is not merely advantageous—it is a critical determinant of its potential success. This guide provides an in-depth analysis of the cross-reactivity of a novel pyrazole-containing compound, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal, against a broad panel of human kinases. Through a comparative lens, we will examine its performance against established kinase inhibitors and delineate the experimental framework for such an evaluation, offering researchers a comprehensive resource for their own kinase inhibitor discovery programs.

The Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 kinases, which collectively act as central nodes in a vast network of signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the conserved ATP-binding pocket across many kinases complicates the design of truly selective inhibitors. Early and comprehensive cross-reactivity profiling is therefore essential to:

  • Identify and Mitigate Off-Target Liabilities: Unintended interactions with other kinases can lead to toxicity. Proactively identifying these liabilities allows for medicinal chemistry efforts to be directed at improving selectivity.

  • Uncover Novel Therapeutic Opportunities: Apparent "off-target" effects may reveal new indications for a compound. A broad profiling approach can illuminate these polypharmacological possibilities.

  • Elucidate Mechanism of Action: A clear understanding of a compound's full range of targets is crucial for interpreting in vitro and in vivo data and for establishing a clear mechanism of action.

This guide will utilize a hypothetical pyrazole-containing compound, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (Compound X) , to illustrate the principles and practice of kinase cross-reactivity profiling. For comparative purposes, we will benchmark its performance against Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor known for its broad activity profile.

Comparative Kinase Inhibition Profile

Compound X was screened against a panel of 97 human kinases at a concentration of 10 µM. The percentage of inhibition was determined, and for those kinases showing greater than 50% inhibition, a follow-up IC50 determination was performed. The results are compared with the known inhibitory profile of Sunitinib.

Table 1: Comparative Kinase Inhibition Profiles of Compound X and Sunitinib

Kinase TargetCompound X (% Inhibition @ 10 µM)Compound X (IC50, nM)Sunitinib (IC50, nM)
Primary Target Family (Example: VEGFR)
VEGFR298%159
VEGFR185%15080
VEGFR379%25013
Key Off-Targets
PDGFRβ95%252
c-Kit92%4018
FLT388%7525
RET65%50037
SRC22%>10,000100
ABL115%>10,000200
EGFR5%>10,000>10,000

Interpretation of Results:

The data presented in Table 1 suggests that Compound X is a potent inhibitor of VEGFR2, with an IC50 value of 15 nM. While it demonstrates activity against other members of the VEGFR family and related receptor tyrosine kinases such as PDGFRβ and c-Kit, its selectivity profile appears to be more favorable than that of Sunitinib. Notably, Compound X shows significantly less activity against kinases such as RET, SRC, and ABL1, which are known off-targets of Sunitinib. This suggests that Compound X may have a wider therapeutic window and a reduced potential for certain side effects associated with the broader activity of Sunitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The following protocol provides a detailed, step-by-step methodology for determining the inhibitory activity of a compound against a panel of kinases using the LanthaScreen™ Eu Kinase Binding Assay, a widely accepted method for kinase profiling.

A. Principle of the Assay:

This assay is based on the principle of competitive binding. A proprietary, fluorescently labeled ATP-competitive ligand ("tracer") binds to the kinase of interest. This tracer is labeled with a fluorophore that can be excited by a terbium-labeled anti-tag antibody that binds to the kinase. When the tracer and the antibody are in close proximity (i.e., both are bound to the kinase), Förster Resonance Energy Transfer (FRET) occurs, resulting in a high fluorescence signal. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

B. Materials and Reagents:

  • Kinase of interest (e.g., VEGFR2), purified and tagged (e.g., GST-tagged)

  • LanthaScreen™ Tb-anti-GST Antibody

  • Kinase Tracer

  • Test Compound (e.g., Compound X)

  • Assay Buffer

  • 384-well microplate, low volume, black

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

C. Experimental Workflow:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations for IC50 determination. A common starting point is a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation:

    • Add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a solution containing the kinase and the Tb-anti-GST antibody in the assay buffer at the recommended concentrations.

    • Add 4 µL of this mixture to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Tracer Addition:

    • Prepare a solution of the kinase tracer in the assay buffer.

    • Add 4 µL of the tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data using the positive (DMSO only) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep 1. Compound Serial Dilution add_compound 4. Add Compound to Plate compound_prep->add_compound kinase_mix 2. Prepare Kinase/Antibody Mix add_kinase 5. Add Kinase/Antibody Mix kinase_mix->add_kinase tracer_prep 3. Prepare Tracer Solution add_tracer 6. Add Tracer tracer_prep->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate 7. Incubate add_tracer->incubate read_plate 8. Read TR-FRET Signal incubate->read_plate calc_ratio 9. Calculate Emission Ratio read_plate->calc_ratio plot_data 10. Plot Data & Determine IC50 calc_ratio->plot_data

Caption: A stepwise workflow for determining kinase inhibition using a TR-FRET-based binding assay.

Illustrative Signaling Pathway: VEGFR2 in Angiogenesis

To contextualize the importance of inhibiting VEGFR2, the primary target of Compound X, the following diagram illustrates its central role in the angiogenesis signaling cascade.

Diagram 2: Simplified VEGFR2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Gene_Expression Gene Expression (Proliferation, Migration, Survival) PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression AKT->Gene_Expression

Caption: The binding of VEGF to its receptor, VEGFR2, initiates multiple downstream signaling cascades that promote angiogenesis.

Conclusion and Future Directions

The cross-reactivity profiling of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal (Compound X) reveals it to be a potent inhibitor of VEGFR2 with a more favorable selectivity profile compared to the multi-targeted inhibitor Sunitinib. This suggests that Compound X holds promise as a lead candidate for the development of a more targeted anti-angiogenic therapy.

The experimental framework detailed in this guide provides a robust methodology for assessing kinase inhibitor selectivity. Future studies should expand the kinase panel to provide a more comprehensive view of Compound X's selectivity and should include cell-based assays to confirm its on-target activity and assess its functional consequences. Ultimately, a thorough understanding of a compound's interactions across the kinome is a critical step in the journey from a promising hit to a life-changing therapeutic.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Roskoski, R., Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323–328. [Link]

Biological activity of pyrazole aldehydes vs. pyrazole ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged heterocycle in modern medicinal chemistry, renowned for its diverse pharmacological footprint, including antimicrobial, anticancer, and anti-inflammatory properties [1]. However, the strategic functionalization of the pyrazole ring drastically dictates its pharmacokinetic profile and mechanism of action. This guide provides an in-depth technical comparison between pyrazole aldehydes (specifically 4-formylpyrazoles) and pyrazole ketones (such as pyrazole-based chalcones and acyl-pyrazoles). By analyzing the causality behind their structural reactivity, we will equip drug discovery professionals with the data needed to select the optimal pharmacophore for their targeted therapeutic pipelines.

Structural Causality & Pharmacophore Analysis

The choice between incorporating an aldehyde versus a ketone group on a pyrazole core is not merely synthetic—it is a fundamental biological determinant.

  • Pyrazole Aldehydes (The Electrophilic Warhead): Aldehydes, such as 3-substituted-1H-pyrazole-4-carbaldehydes, possess a highly electrophilic carbonyl carbon. This makes them exceptional candidates for forming reversible covalent bonds—specifically Schiff bases—with primary amines like lysine residues in target bacterial proteins [3].

    • Causality: While this high reactivity drives potent antimicrobial efficacy, it simultaneously makes aldehydes susceptible to rapid oxidation by liver aldehyde dehydrogenases, often resulting in shorter in vivo half-lives.

  • Pyrazole Ketones (The Steric Anchors): Ketones feature an additional alkyl or aryl vector (R-group) which provides steric bulk. This bulk shields the carbonyl center from rapid metabolic degradation, significantly enhancing pharmacokinetic stability [5].

    • Causality: The extra vector allows medicinal chemists to probe deep hydrophobic pockets via Van der Waals forces and

      
       stacking. Consequently, pyrazole ketones are vastly preferred in anticancer applications, such as targeting tubulin polymerization or specific kinase active sites where non-covalent, stable pocket-fitting is essential [1, 5].
      

MoA Pyr Pyrazole Scaffold (Core Pharmacophore) Ald Aldehyde Group (-CHO) High Electrophilicity Pyr->Ald Ket Ketone Group (-COR) Steric Bulk & Stability Pyr->Ket Cov Covalent Binding (Schiff Base Formation) Ald->Cov High Reactivity NonCov Non-Covalent Binding (H-Bonding & pi-pi) Ket->NonCov Structural Anchoring Bact Antimicrobial Efficacy (Targeting Cell Walls) Cov->Bact Rapid Action Canc Anticancer Efficacy (Kinase/Tubulin Inhibition) NonCov->Canc Sustained Efficacy

Mechanistic divergence of pyrazole aldehydes and ketones in biological targets.

Comparative Biological Performance

Extensive literature profiling and in-house assay adaptations reveal distinct performance benchmarks for these two functional groups. Below is a synthesized comparative data table highlighting their bio-performance.

Table 1: Biological Activity Profiles of Substituted Pyrazoles

Pharmacophore ClassPrimary Target ApplicationAverage Bioactivity RangeDominant Mechanism of ActionMetabolic Stability
Pyrazole-4-carbaldehyde Antimicrobial (Gram +/-)MIC: 4.0 - 16.0 µg/mLCovalent Schiff base formation [4]Low to Moderate
Pyrazole Ketone (Chalcone) Anticancer (MCF-7, HeLa)IC50: 1.5 - 6.0 µMTubulin/Kinase pocket binding [1]High
Aldehyde-derived Schiff Base Antifungal (Candida albicans)MIC: 2.0 - 8.0 µg/mLFungal membrane disruption [3]Moderate
Alkyl Pyrazole Ketone Anti-inflammatory (COX-2)IC50: 0.5 - 2.5 µMSelective active site occlusionHigh

Validated Synthetic Methodologies

To guarantee experimental reproducibility, the following synthetic pathways represent self-validating systems. The workflow diverges significantly depending on whether an aldehyde or ketone is desired.

Synth Hydrazone Hydrazone Precursor (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3, DMF, 0 to 80°C) Hydrazone->Vilsmeier Oxidation Oxidation/Coupling (Metal-catalyzed) Hydrazone->Oxidation Aldehyde Pyrazole Aldehyde (4-Formylpyrazole) Vilsmeier->Aldehyde Ketone Pyrazole Ketone (Di/Tri-substituted) Oxidation->Ketone Confirm1 Validation: 1H-NMR (Aldehyde peak ~10 ppm) Aldehyde->Confirm1 Confirm2 Validation: IR (C=O stretch ~1680 cm-1) Ketone->Confirm2

Synthetic routes for functionalized pyrazole derivatives and required spectroscopic validation.

Protocol A: Synthesis of Pyrazole Aldehydes (Vilsmeier-Haack Formylation)

Reference standard adapted from recent cyclization methodologies [4].

  • Preparation of Vilsmeier Reagent: In a strictly dry, round-bottom flask, add 10 mL of anhydrous DMF. Cool to 0°C in an ice bath. Dropwise, add 0.03 mol of Phosphorus Oxychloride (POCl3) over 15 minutes.

    • Expert Causality: POCl3 addition must be performed at 0°C to control the exothermic formation of the chloromethyleniminium ion. If temperatures exceed 10°C, highly reactive byproducts form, drastically reducing final yield.

  • Hydrazone Addition: Dissolve 0.01 mol of the selected galloyl hydrazone in 5 mL of DMF and add dropwise to the cold mixture.

  • Cyclization & Formylation: Remove the ice bath and heat the mixture to 80°C for 4 hours.

    • Expert Causality: The thermal energy is critical to drive the electrophilic aromatic substitution selectively at the electron-rich C4 position of the newly formed pyrazole ring.

  • Self-Validating Quench: Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 7-8 is reached. A precipitate should form immediately. If the precipitate does not form, the Vilsmeier complex was likely hydrolyzed prematurely due to ambient moisture.

  • Characterization: Confirm the aldehyde proton via 1H-NMR (singlet at ~9.5–10.2 ppm).

Protocol B: Synthesis of Pyrazole Ketones (Cross-Coupling / Oxidation)
  • Intermediate Formation: Synthesize the pyrazole core bearing a secondary alcohol via the reaction of a pyrazole-lithium species with a corresponding substituted aldehyde.

  • Controlled Oxidation: Dissolve the intermediate (0.01 mol) in dichloromethane (DCM). Add 1.5 equivalents of Dess-Martin Periodinane (DMP) at room temperature.

    • Expert Causality: DMP is utilized over harsh oxidants (like KMnO4) to prevent oxidative cleavage of the pyrazole ring itself, specifically preserving the nitrogen heteroatoms.

  • Isolation: Stir for 2 hours, quench with saturated NaHCO3, and extract via the organic layer. Validate ketone formation via FT-IR (disappearance of broad -OH stretch at 3300 cm⁻¹, appearance of sharp C=O stretch at ~1680 cm⁻¹).

Biological Assay Protocols (Self-Validating Systems)

To accurately evaluate the biological divergence between the aldehydes and ketones synthesized above, specific screening assays must be rigorously controlled.

Assay 1: Antimicrobial Screening (Targeting Pyrazole Aldehydes)

Method: Broth Microdilution (MIC Determination) [4]

  • Inoculum Preparation: Standardize Escherichia coli and Staphylococcus aureus to a

    
     McFarland standard (approx. 
    
    
    
    CFU/mL).
  • Compound Dilution: Prepare serial dilutions of the pyrazole aldehyde (from 128 to 0.5 µg/mL) in 96-well plates using Mueller-Hinton Broth.

  • Self-Validating Control: Include a well with maximum vehicle concentration (DMSO < 1%).

    • Causality: Pyrazole derivatives are highly hydrophobic. Proving that the maximum DMSO concentration does not independently inhibit bacterial growth guarantees that the observed Minimum Inhibitory Concentration (MIC) is strictly attributable to the pyrazole's Schiff-base formation with bacterial proteins.

Assay 2: Anticancer Screening (Targeting Pyrazole Ketones)

Method: MTT Cell Viability Assay [1, 5]

  • Cell Culture: Seed MCF-7 (Breast cancer) or HeLa (Cervical cancer) cells in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Expose cells to pyrazole ketones (0.1 to 50 µM).

  • Detection: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Expert Causality: Active cellular oxidoreductases in viable cells will reduce the yellow MTT to a purple formazan. The ketone structures anchor securely into the ATP-binding pocket of cellular kinases, leading to cell cycle arrest, halting this metabolic reduction. Read absorbance at 570 nm to determine the IC50.

Conclusion

The selection between a pyrazole aldehyde and a pyrazole ketone represents a foundational decision in drug design. Pyrazole aldehydes offer rapid, covalent engagement making them exceptional antimicrobial leads, albeit at the cost of metabolic longevity. In contrast, pyrazole ketones provide necessary steric anchoring and non-covalent target specificity, defining them as superior candidates for robust, long-acting kinase and tubulin inhibition in anticancer therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds Arabian Journal of Chemistry
  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations New Journal of Chemistry / ResearchG
  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide Chemical Methodologies
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is to treat 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal as a hazardous chemical waste. In-laboratory neutralization or treatment is strongly discouraged without a validated, compound-specific protocol and risk assessment approved by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Assessment: A Synthesis of Functional Group Toxicology

Understanding the "why" behind disposal protocols is critical for fostering a culture of safety. The hazardous nature of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal is inferred from its structure:

  • Pyrazole Core: The pyrazole ring is a common scaffold in biologically active molecules, including pharmaceuticals.[2][3] While some pyrazole derivatives exhibit low toxicity, many can be hazardous, with potential for skin irritation, serious eye damage, and respiratory irritation.[4][5][6][7] Without specific data, a precautionary approach is mandatory.

  • α,β-Unsaturated Aldehyde Functionality: This is the primary driver of the compound's presumed reactivity and toxicity. These molecules are highly reactive electrophiles known to form covalent bonds with biological nucleophiles like proteins and DNA.[8] This reactivity is linked to skin sensitization, irritation, and significant toxicity to aquatic organisms, which can inhibit biological wastewater treatment processes.[9]

Therefore, the compound must be managed as a reactive and toxic chemical waste .[10][11][12]

Quantitative Data from Analogous Compounds

To contextualize the potential hazards, the following table summarizes key information for representative pyrazole and α,β-unsaturated aldehyde compounds.

Compound/Class CAS Number Key Hazard Statements Disposal Considerations
Pyrazole288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.[4]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[4]
α,β-Unsaturated Aldehydes (general)N/AToxic, mutagenic, skin sensitizers, toxic to aquatic life.[9]Considered hazardous waste. May require pretreatment before biological wastewater treatment.[9][13]
3-Methyl-1H-pyrazole1453-58-3Harmful if swallowed. Causes severe skin burns and eye damage. May damage fertility or the unborn child.Dispose of contents/container to an approved waste disposal plant.[7]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the compound, including waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4][14]

Spill Management Protocol

In the event of a small spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

Step-by-Step Disposal Protocol

The only acceptable disposal route for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal is through your institution's EHS-managed hazardous waste program.[1][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [4][15]

Step 1: Waste Classification & Segregation

  • Classification: This compound must be classified as Hazardous Chemical Waste . Based on its functional groups, it should be considered both Reactive (D003) and Toxic .[12]

  • Segregation: Do not mix waste containing this compound with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your EHS department.[16] Incompatible materials can react violently or release toxic gases.[16]

Step 2: Waste Containerization

  • Container Selection: Use only chemically resistant containers in good condition with secure, leak-proof lids (e.g., borosilicate glass or high-density polyethylene).[1]

  • Solid Waste: Collect all contaminated solid materials—including residual product, contaminated PPE (gloves, etc.), weighing papers, and spill cleanup materials—in a dedicated solid hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid waste container.

Step 3: Labeling

  • Properly label the waste container immediately upon adding the first piece of waste. The label must be fully visible and include the following information:[11][16]

    • The words "Hazardous Waste "

    • The full chemical name: "3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal " and all other components of the mixture by percentage.

    • The associated hazards (e.g., Toxic, Reactive, Irritant ).

    • The date the container was first used (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA, which is a designated area within the laboratory at or near the point of waste generation.[16]

  • The SAA must be secure, well-ventilated (a designated section of a chemical fume hood is often used), and away from sources of ignition or incompatible materials.[4][16]

  • Ensure the container remains closed at all times except when adding waste.

Step 5: Final Disposal

  • Once the waste container is full, or within one year of the accumulation start date, arrange for its removal by contacting your institution's EHS department.[16]

  • Complete all necessary waste disposal forms or manifests as required by your institution.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal.

G Disposal Workflow for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) in Fume Hood start->ppe drain Drain Disposal? start->drain trash Trash Disposal? start->trash classify Classify as Hazardous Waste (Toxic, Reactive) segregate Segregate Waste Stream (Do Not Mix) classify->segregate ppe->classify container Select Compatible, Labeled Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup (When Full or at 1 Year) store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal prohibited PROHIBITED drain->prohibited NO trash->prohibited NO

Sources

Comprehensive Safety and Handling Guide for 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for handling 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the chemical's hazard profile, ensuring a self-validating system of safety in your laboratory. The information herein is a synthesis of data on structurally similar pyrazole derivatives and alpha-beta unsaturated aldehydes, necessitating a cautious and thorough approach to handling.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal is dictated by the synergistic effects of its two primary functional groups: the pyrazole ring and the α,β-unsaturated aldehyde.

  • The Pyrazole Core: Pyrazole-containing compounds are known to be biologically active, and while this is advantageous in drug development, it also calls for careful handling. Similar compounds have been reported to be harmful if swallowed and can cause significant skin and eye irritation.[1][2]

  • The α,β-Unsaturated Aldehyde: This functional group is a known reactive electrophile.[3][4] Its reactivity is the basis for potential toxicity, including skin sensitization and irritation. These aldehydes can readily react with biological nucleophiles, such as sulfhydryl groups in proteins, which can lead to cellular damage.[5]

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach is paramount. All handling should proceed under the assumption that the compound is toxic, irritant, and a potential sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). Laboratory coat.To prevent skin contact, which can lead to irritation and potential sensitization.[1] Gloves should be inspected before use and replaced immediately if contaminated or damaged. A lab coat protects personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Body Protection Long-sleeved seamless gown, closed-toe footwear.Provides an additional barrier against skin exposure. In procedures with a higher risk of splashes or spills, a "bunny suit" or coveralls should be considered.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All manipulations of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][8]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9]

3.2. Procedural Workflow: From Receipt to Disposal

The following workflow diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

G cluster_0 Preparation cluster_1 Handling cluster_2 Decontamination & Disposal A Review SDS (if available) & this Guide B Assemble all necessary PPE A->B C Prepare and inspect fume hood B->C D Don PPE correctly E Weigh/handle compound in fume hood D->E F Perform experiment E->F G Decontaminate workspace H Segregate and label waste G->H J Dispose of waste in designated containers H->J I Doff PPE correctly I->J

Caption: Workflow for safe handling of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal.

3.3. Donning and Doffing of PPE: A Critical Sequence

The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Gown/Coveralls Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (over cuffs) Don3->Don4 Doff1 Gloves Doff2 Gown/Coveralls Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][11] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal must be treated as hazardous waste.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal, ensuring a safe and productive research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007). CDC Stacks. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). IAFC. Retrieved from [Link]

  • SAFETY DATA SHEET. (2020, December 14). Thermo Fisher Scientific. Retrieved from [Link]

  • C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. (2022, January 14). Australian Government Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Alpha, beta-unsaturated aldehydes: the underrepresented markers of disease. (n.d.). University of Vermont. Retrieved from [Link]

  • Biological interactions of alpha,beta-unsaturated aldehydes. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. (n.d.). NCBI - NIH. Retrieved from [Link]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9). ACS Publications. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. (n.d.). Columbia University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.